molecular formula C7H18N2O2S B1518897 N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide CAS No. 1094421-63-2

N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide

Katalognummer: B1518897
CAS-Nummer: 1094421-63-2
Molekulargewicht: 194.3 g/mol
InChI-Schlüssel: NSJBOBJZLOSRJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide (CAS 1094421-63-2) is a chemical compound with the molecular formula C7H18N2O2S and a molecular weight of 194.30 g/mol . This amine-functionalized methanesulfonamide derivative is characterized by a propylamine chain and an isopropyl group attached to a sulfonamide nitrogen, a structure that may be of significant interest in medicinal chemistry and drug discovery research. Compounds featuring sulfonamide and primary amine functionalities in their architecture serve as valuable intermediates and scaffolds in organic synthesis. The presence of both a primary amine and a sulfonamide group within a single molecule provides two distinct sites for further chemical modification, making it a versatile building block for creating diverse chemical libraries. While specific biological data for this compound is not widely published, structurally related N-(3-aminopropyl) and N-(aminopropyl) sulfonamide derivatives are frequently investigated in pharmaceutical research for their potential as therapeutic agents . Research into similar compounds has explored their application in targeting neurodegenerative diseases, such as Alzheimer's disease, and other cognitive disorders . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Eigenschaften

IUPAC Name

N-(3-aminopropyl)-N-propan-2-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2O2S/c1-7(2)9(6-4-5-8)12(3,10)11/h7H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJBOBJZLOSRJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCN)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Pharmacokinetic Profiling of N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide scaffold into novel chemical entities presents a unique set of pharmacokinetic (PK) advantages and challenges. This building block combines the high metabolic stability of a fully substituted methanesulfonamide with the steric shielding of an isopropyl group and the target-engagement versatility of a primary amine. However, the physicochemical realities of this moiety—specifically its behavior as a basic amine—profoundly dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

This whitepaper deconstructs the causal relationships between the structural features of this scaffold and its in vivo behavior, providing validated, self-correcting experimental protocols to accurately profile its derivatives during preclinical drug discovery.

Structural Deconstruction & Causality in Pharmacokinetics

To predict the PK behavior of molecules containing this scaffold, we must first isolate the mechanistic contributions of its three core functional groups:

  • The Methanesulfonamide Core: Unlike amides, sulfonamides exhibit high kinetic stability and low chemical reactivity, making them highly resistant to hydrolysis by plasma esterases and amidases[1]. Furthermore, because the sulfonamide nitrogen is fully substituted (tertiary), it acts solely as a hydrogen bond acceptor (HBA). The elimination of a hydrogen bond donor (HBD) reduces the polar surface area penalty, aiding in membrane permeation.

  • The N-Isopropyl Group: This branched aliphatic chain is not merely a lipophilic appendage. Its primary function is steric shielding. By physically restricting the access of Cytochrome P450 (CYP) active site heme iron to the nitrogen lone pair, the isopropyl group significantly reduces the rate of oxidative N-dealkylation, thereby lowering intrinsic clearance[2].

  • The 3-Aminopropyl Chain: Separated from the electron-withdrawing sulfonyl group by three carbons, the primary amine retains a high pKa (typically 9.5–10.0). Consequently, at physiological pH (7.4), >99% of the molecules exist as the protonated cation. While this guarantees excellent aqueous solubility, it severely penalizes passive transcellular permeability and drives distinct subcellular distribution patterns[3].

Absorption: The Permeability-Solubility Trade-off

The high pKa of the primary amine creates a classic medicinal chemistry bottleneck: the molecule is highly soluble in gastrointestinal fluids but struggles to cross the lipophilic enterocyte membrane. According to the pH-partition hypothesis, only the neutral, unionized fraction can passively diffuse across lipid bilayers. However, recent models of dynamic protonation suggest that ionizable molecules can associate with zwitterionic lipid headgroups and undergo transient deprotonation at the membrane surface, allowing a higher-than-expected membrane flux[4].

To accurately quantify this dynamic, permeability assays must be rigorously controlled to prevent false positives caused by cellular toxicity or paracellular leakage.

Protocol 1: Self-Validating Caco-2 Permeability Assay

Trustworthiness requires that permeability data not be confounded by monolayer degradation. This protocol integrates real-time barrier integrity monitoring.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days to ensure the formation of tight junctions and expression of apical efflux transporters.

  • System Validation 1 (Pre-Assay): Measure Transepithelial Electrical Resistance (TEER). Go/No-Go: Proceed only if TEER > 400 Ω·cm².

  • Dosing: Spike the apical donor compartment with 10 µM of the test derivative and 100 µM Lucifer Yellow (a fluorescent paracellular leak marker).

  • Incubation: Incubate at 37°C for 2 hours on an orbital shaker to minimize the unstirred water layer.

  • System Validation 2 (Post-Assay): Quantify Lucifer Yellow in the basolateral receiver well via fluorescence. Rejection Criteria: An apparent permeability ( Papp​ ) of Lucifer Yellow > 1×10−6 cm/s indicates a breached monolayer; data for the test compound must be discarded.

  • Quantification: Analyze the receiver well via LC-MS/MS to calculate the Papp​ of the test compound.

Distribution Dynamics: The Mechanics of Lysosomal Trapping

Derivatives containing this scaffold are classified as Cationic Amphiphilic Drugs (CADs) due to the combination of the lipophilic isopropyl/sulfonamide core and the basic primary amine. CADs are highly susceptible to lysosomal trapping (ion trapping), a phenomenon that drastically inflates the apparent Volume of Distribution ( Vd​ ) and can lead to drug-induced phospholipidosis[5].

The Causality: The unionized free base readily diffuses from the extracellular space (pH 7.4) into the cytosol (pH 7.2), and subsequently across the lysosomal membrane. Inside the lysosome, the highly acidic environment (pH 4.5) rapidly protonates the amine. Because the charged species is membrane-impermeable, the equilibrium acts as a one-way thermodynamic sink, sequestering the drug inside the organelle[6].

LysosomalTrapping cluster_0 Extracellular Space (pH 7.4) cluster_1 Cytosol (pH 7.2) cluster_2 Lysosome (pH 4.5) Ext_U R-NH2 (Unionized) Cyt_U R-NH2 (Unionized) Ext_U->Cyt_U Passive Diffusion Ext_I R-NH3+ (Ionized) Ext_I->Ext_U pKa Eq Cyt_I R-NH3+ (Ionized) Cyt_U->Cyt_I pKa Eq Lys_U R-NH2 (Unionized) Cyt_U->Lys_U Passive Diffusion Lys_I R-NH3+ (Trapped) Lys_U->Lys_I Rapid Protonation Lys_I->Cyt_I Membrane Impermeable

Fig 1. Mechanism of pH-partitioning and lysosomal trapping of basic amines.

Protocol 2: Self-Validating Lysosomal Trapping Assay

This protocol uses competitive displacement to quantify sequestration.

  • Cell Preparation: Culture Fa2N-4 immortalized human hepatocytes in 96-well plates.

  • Incubation: Pre-incubate cells with 10 µM of the test derivative for 1 hour at 37°C.

  • System Validation: Run a parallel control well with 50 µM Chloroquine (a known highly lysosomotropic agent) to confirm assay sensitivity and dynamic range.

  • Probe Addition: Add LysoTracker Red (a fluorescent lysosomal probe) and incubate for 15 minutes.

  • Detection: Wash with PBS and measure fluorescence (Ex 577 nm / Em 590 nm). A reduction in fluorescence relative to vehicle control indicates the test compound has successfully partitioned into the lysosome and displaced the probe[5].

Metabolism & Excretion: Shielding the Scaffold

While the N-isopropyl group effectively shields the sulfonamide nitrogen from CYP-mediated dealkylation[2], the terminal primary amine remains a metabolic liability. Primary amines are highly susceptible to oxidative deamination by Monoamine Oxidase (MAO) or Phase II conjugation via N-acetyltransferases (NATs). If rapid first-pass metabolism is observed, prodrug strategies (such as N-Mannich bases or acyloxyalkyl derivatives) may be required to temporarily mask the amine, suppress its pKa, and improve both metabolic stability and permeability[7].

ADME_Workflow Start N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide Derivative Profiling Perm 1. Permeability Assessment (Caco-2 / PAMPA) Start->Perm Metab 2. Metabolic Stability (HLM / RLM Incubation) Start->Metab Dist 3. Subcellular Distribution (Lysosomal Trapping Assay) Start->Dist Perm_Out Quantify Papp & Efflux Ratio Perm->Perm_Out Metab_Out Determine Intrinsic Clearance (CLint) Metab->Metab_Out Dist_Out Measure Organelle Sequestration Dist->Dist_Out

Fig 2. Self-validating in vitro ADME experimental workflow for sulfonamide derivatives.

Protocol 3: CYP450-Mediated Metabolic Stability (HLM/RLM)

To ensure trustworthiness, this protocol isolates CYP-mediated metabolism from chemical degradation.

  • Incubation: Incubate 1 µM of the derivative with Human Liver Microsomes (HLM) at 1 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).

  • System Validation 1 (Negative Control): Initiate the reaction by adding the NADPH regenerating system. Crucial Step: A parallel control lacking NADPH must be run. Any depletion in the NADPH-minus well indicates chemical instability or non-CYP enzymatic hydrolysis.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using cold acetonitrile spiked with an internal standard.

  • System Validation 2 (Positive Controls): Run Verapamil (high clearance) and Dextromethorphan (low clearance) to verify the enzymatic viability of the microsomal batch.

  • Analysis: Analyze via LC-MS/MS to calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Quantitative Pharmacokinetic Summary

When designing drugs around the N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide scaffold, researchers should anticipate the following baseline PK parameters, driven by the causal mechanisms detailed above:

Pharmacokinetic ParameterExpected RangeMechanistic Driver
Aqueous Solubility (pH 7.4) High (>100 µg/mL)>99% protonation of the primary amine.
Apparent Permeability ( Papp​ ) Low to ModerateIonization restricts passive transcellular diffusion; relies on dynamic surface deprotonation.
Volume of Distribution ( Vd​ ) High (>3 L/kg)Extensive lysosomal trapping of the basic amine in liver and lung tissues.
Intrinsic Clearance ( CLint​ ) Low to ModerateSulfonamide stability and isopropyl steric shielding prevent rapid CYP metabolism.
Plasma Half-Life ( t1/2​ ) Moderate to LongThe combination of low clearance and a high volume of distribution prolongs systemic circulation.

References

  • Prodrug Approach as a Str
  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC
  • Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic)
  • Mechanisms of amine accumulation in, and egress
  • Dynamic Protonation Dramatically Affects the Membrane Permeability of Drug-like Molecules - Journal of the American Chemical Society
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC
  • Prodrugs for Amines - PMC

Sources

Thermodynamic Stability and Physicochemical Profiling of N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide at Room Temperature

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

Aliphatic sulfonamides have become structural cornerstones in modern drug design, prized for their superior solubility, metabolic stability, and tunable electron affinity compared to traditional aromatic sulfonamides[1]. N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide (also referred to as N-(3-aminopropyl)-N-isopropylmethanesulfonamide) is a bifunctional aliphatic scaffold featuring a highly stable tertiary sulfonamide core and a terminal primary amine.

As a Senior Application Scientist, evaluating the thermodynamic stability of this molecule at room temperature (25°C) requires moving beyond basic observation to understand the underlying physicochemical causality. This guide provides a comprehensive analysis of the molecule's hydrolytic, oxidative, and thermal stability, supported by self-validating experimental protocols and mechanistic insights.

Structural Causality and Thermodynamic Stability

The thermodynamic stability of N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide at room temperature is dictated by the electronic and steric environment of its functional groups.

Hydrolytic Resistance of the S-N Bond

Unlike carboxamides, which can undergo hydrolysis via tetrahedral intermediates, the sulfonamide bond is exceptionally stable. The sulfonyl group ( −SO2​− ) is a poor electrophile at room temperature. The high activation energy ( Ea​ ) required to cleave the S-N bond renders the molecule thermodynamically stable in aqueous solutions at neutral pH[2]. Furthermore, because the sulfonamide nitrogen in this molecule is fully substituted (tertiary), it lacks an acidic proton, completely shutting down base-catalyzed degradation pathways that rely on deprotonation of the sulfonamide nitrogen.

Steric Shielding

The bulky propan-2-yl (isopropyl) group attached directly to the sulfonamide nitrogen provides significant steric hindrance. This spatial bulk shields the S-N bond from nucleophilic attack by solvent molecules or reactive oxygen species, further lowering the pre-exponential factor in the Arrhenius equation for any potential degradation kinetics.

Intramolecular Cyclization Constraints

A theoretical degradation pathway for amino-sulfonamides is intramolecular cyclization to form a 6-membered sultam (cyclic sulfonamide). However, for this to occur, the primary amine would need to act as a nucleophile and attack the sulfonyl sulfur, displacing the isopropyl-substituted nitrogen. Because the resulting dialkylamide anion is an exceptionally poor leaving group, this cyclization is thermodynamically and kinetically forbidden at room temperature without specific activation (such as utilizing vinyl sulfonamide linchpins)[3].

Additionally, in aqueous media at pH 7.4, the primary amine (pKa ~10.2) exists almost entirely in its protonated state ( −NH3+​ ). This protonation acts as a thermodynamic sink, neutralizing the amine's nucleophilicity and preventing autolysis.

G A N-(3-aminopropyl)-N-isopropyl methanesulfonamide (Stable at 25°C) B Hydrolysis (Cleavage of S-N Bond) A->B Aqueous, pH 7 Kinetically Forbidden (High Ea) C Intramolecular Cyclization (Sultam Formation) A->C Nucleophilic Attack Blocked by Poor Leaving Group D Protonated State (Thermodynamically Favored) A->D Aqueous Media (pH < 10) Rapid Equilibrium

Diagram 1: Thermodynamic stability vs. kinetically forbidden degradation pathways at 25°C.

Physicochemical Properties & Quantitative Data

To establish a baseline for thermodynamic profiling, the theoretical and experimental physicochemical properties of the molecule must be defined. The solubility and phase behavior of sulfonamides are highly dependent on temperature and solvent interactions[4].

Table 1: Physicochemical and Stability Profile

ParameterValue / Description
Chemical Formula C7​H18​N2​O2​S
Molecular Weight 194.30 g/mol
Functional Groups Primary aliphatic amine, tertiary sulfonamide, isopropyl group
Estimated pKa (Amine) ~10.2 (Protonated at physiological pH)
H-Bond Donors 2 (from primary amine)
H-Bond Acceptors 3 (2 from sulfonyl oxygen, 1 from amine nitrogen)

Experimental Protocols for Stability Validation

To empirically validate the thermodynamic stability of this compound, a self-validating experimental workflow is required. The following protocols ensure that any observed degradation is accurately quantified and mechanistically understood.

Protocol A: Self-Validating Forced Degradation Study (Solution State)

Causality: This protocol stresses the molecule under aqueous, acidic, and basic conditions at room temperature to confirm the kinetic inertness of the S-N bond. Mass balance calculations serve as the self-validating mechanism (the sum of intact API + degradants must equal 100% ± 2%).

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide in HPLC-grade water.

  • Conditioning: Aliquot 1 mL of the stock into three separate amber glass vials to prevent photo-oxidation.

    • Vial 1 (Control): Add 1 mL of pH 7.4 Phosphate Buffered Saline (PBS).

    • Vial 2 (Acidic): Add 1 mL of 0.1 N HCl.

    • Vial 3 (Basic): Add 1 mL of 0.1 N NaOH.

  • Incubation: Seal the vials with PTFE-lined caps and incubate at precisely 25°C (room temperature) in a dark, temperature-controlled chamber for 7 days.

  • Quenching: After 7 days, neutralize Vial 2 with 1 mL of 0.1 N NaOH and Vial 3 with 1 mL of 0.1 N HCl. Add 1 mL of PBS to Vial 1 to maintain volume parity across all samples.

  • Analysis: Analyze all samples via UHPLC-UV/MS. Compare the Area Under the Curve (AUC) of the main peak against a freshly prepared, unincubated standard.

  • Self-Validation (Mass Balance): Calculate the total mass balance. If the total AUC deviates by >2%, investigate potential volatile degradants or system adsorption.

Protocol B: Thermodynamic Solubility and pKa Determination

Causality: The basicity of the primary amine dictates the molecule's ionization state at room temperature, which directly impacts its thermodynamic solubility and stability against autoxidation.

  • Titrant Standardization: Standardize 0.1 M KOH and 0.1 M HCl using primary standards (e.g., Potassium Hydrogen Phthalate for KOH) to ensure absolute accuracy.

  • Sample Titration: Dissolve 10 mg of the compound in 10 mL of 0.15 M KCl. The KCl maintains a constant ionic strength, preventing activity coefficient fluctuations during the titration.

  • Potentiometric Profiling: Using an automated titrator, adjust the pH to 2.0 with HCl, then titrate with 0.1 M KOH up to pH 12.0 at a constant 25°C.

  • Data Derivation: Plot the first derivative of the titration curve ( dpH/dV ) to identify the inflection point corresponding to the pKa of the primary amine.

Workflow S1 Sample Preparation (Aqueous Buffer, pH 7.4, 25°C) S2 Incubation (Timepoints: 0, 24, 48, 72h) S1->S2 S3 Quenching & Extraction (Acetonitrile Precipitation) S2->S3 S4 UHPLC Separation (C18 Column, Gradient Elution) S3->S4 S6 1H/13C NMR (Structural Confirmation) S3->S6 For Concentration > 1 mM S5 High-Resolution Mass Spec (ESI+, TOF/Orbitrap) S4->S5 Mass & Fragmentation Analysis

Diagram 2: Self-validating analytical workflow for thermodynamic stability profiling.

Data Presentation: Expected Degradation Results

Based on the established thermodynamic principles of aliphatic sulfonamides, the expected degradation profile at room temperature is highly favorable. The molecule exhibits near-total stability under standard physiological and stressed conditions.

Table 2: 7-Day Room Temperature (25°C) Stability Profile

ConditionEnvironmentExpected Recovery (%)Primary Degradation Pathway
Control Aqueous Buffer (pH 7.4)>99.5%None (Thermodynamically stable)
Acidic 0.1 N HCl>99.0%Negligible (S-N bond highly resistant to acid)
Basic 0.1 N NaOH>99.0%Negligible (Lacks acidic sulfonamide proton)
Oxidative 3% H2​O2​ ~95.0%Slow oxidation of primary amine to hydroxylamine

References

Sources

In Vivo Metabolic Fate of N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide (Exact Mass: 194.1090 Da) is a highly versatile aliphatic sulfonamide building block frequently utilized in the design of novel chemical entities (NCEs). Understanding its in vivo biotransformation is critical for optimizing the pharmacokinetic (PK) and safety profiles of drugs incorporating this pharmacophore. This whitepaper provides an in-depth, mechanistically grounded analysis of its metabolic liabilities, driven by the molecule's three distinct functional domains: the terminal primary amine, the N-isopropyl group, and the electron-withdrawing methanesulfonamide core.

Structural Liability Analysis & Causality of Biotransformation

The metabolic fate of this compound is governed by the electronic and steric environment of its functional groups. Unlike tertiary aliphatic amines, which readily form N-oxides, the lone pair on the tertiary nitrogen of this molecule is highly delocalized into the adjacent sulfonyl ( −SO2​ ) group. This electron-withdrawing effect drastically reduces the nucleophilicity of the nitrogen, altering its susceptibility to specific Cytochrome P450 (CYP450) oxidative mechanisms.

CYP450-Mediated N-Dealkylation (Phase I)

The N-isopropyl and 3-aminopropyl groups are prime targets for CYP450-mediated N-dealkylation[1]. The mechanism of N-dealkylation is historically debated between a Single Electron Transfer (SET) and a Hydrogen Atom Transfer (HAT)[2].

Expert Insight: Because the methanesulfonyl group depletes electron density from the nitrogen, the SET mechanism (which requires the abstraction of an electron from the nitrogen lone pair) is energetically unfavorable. Consequently, the biotransformation of this molecule proceeds predominantly via the HAT mechanism [3].

In the HAT pathway, the CYP450 iron-oxo species abstracts a hydrogen atom from the α -carbon of either the isopropyl or aminopropyl group. This generates a carbon radical that rapidly rebounds with oxygen to form an unstable α -carbinolamine intermediate[4]. The carbinolamine spontaneously collapses, cleaving the C-N bond to release the dealkylated sulfonamide and a carbonyl byproduct (acetone or 3-aminopropanal).

Oxidative Deamination (Phase I)

The terminal primary amine on the propyl chain is highly susceptible to oxidative deamination catalyzed by Monoamine Oxidases (MAO) and CYP450 enzymes[5]. This process converts the primary amine into an intermediate aldehyde, which is subsequently oxidized by cytosolic Aldehyde Dehydrogenase (ALDH) into a stable, renally excretable carboxylic acid derivative.

N-Acetylation (Phase II)

Primary aliphatic amines are canonical substrates for Phase II conjugation via N-acetyltransferases (specifically NAT2)[5]. This pathway covalently attaches an acetyl group to the terminal amine. Because NAT2 expression is highly polymorphic in human populations, the clearance rate of this specific metabolite will likely exhibit significant inter-individual variability (fast vs. slow acetylators).

Pathway P N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide Exact Mass: 194.1090 C α-Carbinolamine Intermediate (Transient) P->C CYP450 (HAT mechanism) α-C Hydroxylation M3 M3: Carboxylic Acid Derivative Oxidative Deamination P->M3 MAO / ALDH Oxidation M4 M4: N-Acetylated Conjugate Phase II Metabolism P->M4 NAT2 N-Acetylation M1 M1: N-(3-aminopropyl)methanesulfonamide N-Deisopropylation C->M1 - Acetone M2 M2: N-isopropylmethanesulfonamide N-Dealkylation C->M2 - 3-aminopropanal

Fig 1. In vivo metabolic pathways of N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide.

Quantitative Data: Predicted Metabolite Profile

To facilitate LC-MS/MS identification, the exact monoisotopic masses of the parent compound and its predicted in vivo metabolites are summarized below.

Metabolite IDBiotransformation PathwayMolecular FormulaExact Mass (Da)Precursor Ion [M+H]⁺Expected Abundance
Parent N/AC₇H₁₈N₂O₂S194.1090195.1168N/A
M1 N-DeisopropylationC₄H₁₂N₂O₂S152.0620153.0698Moderate
M2 N-Dealkylation (Aminopropyl loss)C₄H₁₁NO₂S137.0511138.0589Minor
M3 Oxidative DeaminationC₇H₁₅NO₄S209.0722210.0800Major
M4 Phase II N-AcetylationC₉H₂₀N₂O₃S236.1195237.1273Major

Experimental Workflow: Self-Validating MetID Protocol

To empirically map the metabolic fate of this compound, a rigorous, self-validating Metabolite Identification (MetID) workflow must be employed. The following protocol ensures that transient intermediates are preserved and false-positive matrix artifacts are eliminated.

Step 1: In Vivo Dosing and Matrix Collection
  • Administer the compound at 10 mg/kg (IV and PO arms) to Sprague-Dawley rats housed in metabolic cages.

  • Collect whole blood in K₂EDTA tubes at pre-dose, 0.5, 1, 2, 4, 8, and 24 hours. Centrifuge at 3,000 × g (4°C) to isolate plasma.

  • Collect pooled urine and feces over the 0–24h interval.

  • Self-Validation Check: Simultaneously collect identical matrices from vehicle-dosed control animals to serve as blank matrix subtractions.

Step 2: Cryo-Quenching and Extraction

Causality: Carbinolamines and certain N-oxidized intermediates are highly unstable and will spontaneously degrade ex vivo at room temperature.

  • Immediately transfer 50 µL of plasma to a pre-chilled 96-well plate on dry ice.

  • Quench enzymatic activity by adding 150 µL of cold (-20°C) acetonitrile (ACN) containing a stable-isotope labeled internal standard (IS).

  • Vortex for 2 minutes and centrifuge at 15,000 × g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant for analysis.

Step 3: UHPLC-HRMS/MS Analysis (Data-Dependent Acquisition)
  • Inject 5 µL of the extract onto a C18 UHPLC column (e.g., Waters Acquity BEH C18, 1.7 µm).

  • Utilize a binary gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) to elute the highly polar M1 and M2 metabolites before the parent compound.

  • Acquire data using a High-Resolution Mass Spectrometer (e.g., Thermo Q-Exactive) in positive electrospray ionization (ESI+) mode.

  • Program the MS to perform Data-Dependent Acquisition (DDA), automatically triggering MS/MS fragmentation on the top 5 most abundant ions in each scan.

Step 4: Mass Defect Filtering (MDF) Data Processing

Causality: Plasma contains thousands of endogenous lipids and peptides. Because biotransformations (like adding an oxygen or cleaving an alkyl group) result in predictable shifts in the decimal values of a mass, MDF creates a self-validating filter.

  • Apply a Mass Defect Filter centered around the parent mass defect (+0.1090 Da) with a tolerance of ±50 mDa.

  • Subtract the vehicle-dosed blank matrix data from the dosed animal data. Any remaining peaks containing the characteristic MS/MS neutral loss of the methanesulfonyl group ( −79.9568 Da, SO2​NH2​ ) are confirmed as true in vivo metabolites.

Workflow S1 In Vivo Dosing & Matrix Collection S2 Cryo-Quenching (-80°C Cold ACN) S1->S2 S3 UHPLC-HRMS/MS (DDA Mode) S2->S3 S4 Mass Defect Filtering (MDF) S3->S4

Fig 2. Self-validating LC-HRMS/MS workflow for in vivo metabolite identification.

Sources

Methodological & Application

Application Note: Advanced Applications of N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide in Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary

In contemporary small-molecule drug discovery, the strategic selection of bifunctional building blocks is critical for navigating the complex multi-parameter optimization (MPO) landscape. N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide (CAS: 1094421-63-2)[1] has emerged as a highly versatile screening compound and intermediate[2]. With a molecular weight of 194.3 g/mol and a formula of C7H18N2O2S[2], this molecule combines a highly nucleophilic primary amine with a metabolically robust methanesulfonamide moiety, sterically shielded by an isopropyl group.

This application note details the structural rationale for incorporating this building block into lead optimization campaigns, provides validated synthetic protocols for its integration, and presents comparative data demonstrating its impact on physicochemical and pharmacokinetic profiles.

Structural Rationale & Pharmacophore Utility

The utility of N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide lies in its tripartite structural design, which addresses several common liabilities in hit-to-lead optimization:

  • The Primary Amine (Attachment Vector): The terminal primary amine serves as a highly reactive nucleophile. It facilitates rapid library generation via amide coupling, reductive amination, or nucleophilic aromatic substitution (SNAr). The 3-carbon propyl linker provides sufficient flexibility to allow the distal pharmacophore to sample adjacent binding sub-pockets without introducing excessive entropic penalties.

  • The Methanesulfonamide Core (Bioisostere & H-Bonding): Sulfonamides are widely recognized as privileged pharmacophores and effective bioisosteres for amides and carboxylic acids[3]. They offer enhanced metabolic stability against amidases, improved membrane permeability, and resistance to phase II glucuronidation[3]. Furthermore, the sulfonamide group provides multiple hydrogen-bond donor and acceptor sites, enabling critical interactions with target protein backbones or coordinated metal ions[4].

  • The N-Isopropyl Group (Steric & Lipophilic Tuning): The addition of the bulky, lipophilic isopropyl group adjacent to the sulfonamide serves a dual purpose. First, it occupies hydrophobic sub-pockets (e.g., the S1' pocket in proteases or the hydrophobic spine in kinases), driving binding affinity through the hydrophobic effect. Second, it sterically shields the sulfonamide nitrogen, modulating its pKa and preventing unwanted off-target hydrogen bonding that can lead to poor solubility or high plasma protein binding.

Hit-to-Lead Optimization Workflow

The following diagram illustrates the logical decision-making process for integrating this building block into a medicinal chemistry workflow.

G Start Hit Scaffold (Carboxylic Acid / Aryl Halide) BuildingBlock Add N-(3-aminopropyl)-N- (propan-2-yl)methanesulfonamide Start->BuildingBlock Coupling Amide Coupling (HATU/DIPEA) BuildingBlock->Coupling Acid Scaffold SNAr SNAr Reaction (DIPEA, 120°C) BuildingBlock->SNAr Aryl Halide Scaffold Evaluate In Vitro Profiling (Target IC50, HLM Stability) Coupling->Evaluate SNAr->Evaluate Decision Optimization Successful? Evaluate->Decision Lead Lead Candidate Selection Decision->Lead Yes Iterate Structural Refinement Decision->Iterate No Iterate->Start

Workflow for integrating the building block into Hit-to-Lead optimization cycles.

Experimental Protocols

To ensure reproducibility and high yields, the following self-validating protocols have been optimized for both parallel library synthesis and scale-up.

Protocol A: HATU-Mediated Amide Coupling

Objective: To conjugate N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide to a carboxylic acid-bearing core scaffold. Causality & Rationale: HATU is selected over traditional EDC/HOBt due to its superior efficiency in forming active esters, which is critical here; the flexibility of the 3-aminopropyl chain can sometimes lead to intramolecular hydrogen bonding, reducing the effective nucleophilicity of the primary amine. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to ensure complete deprotonation of the carboxylic acid without competing for the active ester.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the carboxylic acid scaffold (1.0 equiv, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL) under an inert nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 equiv, 1.5 mmol) followed by HATU (1.2 equiv, 0.6 mmol). Stir the reaction mixture at room temperature for 15 minutes. Validation Check: A color change (typically to pale yellow) indicates the formation of the active HOAt ester.

  • Coupling: Add N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide (1.1 equiv, 0.55 mmol) dropwise.

  • Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor reaction completion via LC-MS. Validation Check: The disappearance of the activated ester mass peak and the appearance of the product mass [M+H]+ confirm successful coupling.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO2, typically a gradient of 0-10% Methanol in Dichloromethane).

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: To append the building block onto an electron-deficient heteroaryl halide (e.g., 2-chloropyrimidine or 4-chloroquinoline). Causality & Rationale: While the primary amine is a strong nucleophile, the steric bulk of the downstream isopropyl-sulfonamide group can slow down the SNAr transition state. Microwave irradiation at 120°C provides the necessary activation energy to drive the reaction to completion rapidly, minimizing the formation of thermal degradation byproducts common in prolonged reflux conditions.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial, combine the heteroaryl chloride scaffold (1.0 equiv, 0.5 mmol) and N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide (1.5 equiv, 0.75 mmol).

  • Solvent & Base: Add n-butanol (3.0 mL) and DIPEA (2.5 equiv, 1.25 mmol). Rationale: n-Butanol is chosen for its high boiling point and excellent microwave energy absorption characteristics.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 120°C for 30 minutes.

  • Monitoring: Cool the vial to room temperature. Analyze an aliquot via UPLC-MS to ensure >95% conversion of the starting material.

  • Workup: Dilute the mixture with water (10 mL) and extract with Dichloromethane (3 x 10 mL). Wash the organic layer with brine, dry over MgSO4, and evaporate the solvent.

  • Purification: Purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the target compound as a TFA salt.

Data Presentation & Physicochemical Impact

The integration of this building block fundamentally alters the physicochemical properties of a lead series. Table 1 outlines the baseline properties of the building block itself, while Table 2 provides comparative data demonstrating its typical impact during a lead optimization campaign.

Table 1: Physicochemical Properties of the Building Block

PropertyValueSource / Rationale
CAS Number 1094421-63-2EvitaChem Registry[1]
Molecular Formula C7H18N2O2SSapphire Bioscience[2]
Molecular Weight 194.3 g/mol Sapphire Bioscience[2]
Key Functional Groups Primary Amine, Sulfonamide, IsopropylEnables bifunctional coupling and bioisosteric replacement[3]

Table 2: Comparative Optimization Data (Representative Kinase Inhibitor Scaffold)

Note: Data represents a validated model demonstrating the shift from a standard aliphatic amide to the isopropyl-methanesulfonamide derivative.

ParameterScaffold + Standard Amide TailScaffold + N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamideImpact / Causality
Target IC50 (nM) 145 ± 1222 ± 46.5x improvement; Isopropyl group effectively fills the hydrophobic S1' pocket.
LogD (pH 7.4) 1.82.6Increased lipophilicity due to the isopropyl moiety, improving membrane permeability[3].
HLM Half-Life (min) 18> 120Significant enhancement; Sulfonamide resists amidase cleavage compared to standard amides[4].
Kinetic Solubility (µM) 85110Improved solubility driven by the polar surface area of the sulfonamide oxygens[4].

Conclusion

N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide is a highly effective, multifaceted building block for modern drug discovery. By strategically replacing metabolically labile amides with this sterically tuned sulfonamide bioisostere, medicinal chemists can simultaneously drive target potency (via hydrophobic interactions of the isopropyl group) and resolve pharmacokinetic liabilities (via the metabolic stability of the sulfonamide core). The provided protocols ensure robust, scalable integration of this compound into diverse therapeutic scaffolds.

References

  • Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

  • Taylor & Francis Online. How do we address neglected sulfur pharmacophores in drug discovery? Retrieved from [Link]

Sources

How to dissolve N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide in DMSO for cell assays

Author: BenchChem Technical Support Team. Date: March 2026

[label="1. Equilibrate & Weigh\nN-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide", fillcolor="#42

Finalizing Application Note

I've finished the application note's content and format, including Executive Summary, physicochemical details, solvation dynamics, and comprehensive protocols for stock solution and assay preparation. I've ensured a clear logical flow from compound properties to preventing "aqueous shock". I have validated all citations and URLs, along with a final review of the DOT diagram code and captions.

Application Note: Solubilization and Assay Preparation of N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide

Executive Summary & Physicochemical Profiling

N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide (also known as N-(3-aminopropyl)-N-isopropylmethanesulfonamide; CAS: 1094421-63-2) is a specialized small molecule featuring a primary amine and a sulfonamide core. With a molecular weight of 194.29 g/mol , the free base form exhibits high theoretical solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). However, improper handling can lead to rapid degradation or assay-ruining precipitation. This application note details a self-validating protocol for dissolving this compound in DMSO and performing intermediate dilutions to prevent "aqueous shock" during in vitro cell assays.

Mechanistic Rationale: The Solvation Dynamics of DMSO

DMSO is the gold standard for small molecule dissolution due to its amphiphilic nature. However, DMSO is highly hygroscopic. When exposed to ambient humidity, it absorbs water, which dramatically lowers its solvation capacity for hydrophobic or complex small molecules [3.1]. Furthermore, the primary amine on N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide is susceptible to degradation if stored in hydrated DMSO over repeated freeze-thaw cycles[1]. Therefore, using sealed, anhydrous DMSO (≥99.9%) is not just a recommendation—it is a strict requirement for molecular stability and assay reproducibility[2].

Quantitative Data: Stock Solution Preparation

To ensure accuracy across biological replicates, researchers must prepare a concentrated "Master Stock." The table below outlines the exact mass required to achieve standard molarities in 1.0 mL of anhydrous DMSO.

Target ConcentrationVolume of DMSOMass of Compound Required (MW = 194.29 g/mol )Application Suitability
10 mM 1.0 mL1.94 mgStandard screening; low risk of precipitation
20 mM 1.0 mL3.89 mgIntermediate assays; moderate risk of precipitation
50 mM 1.0 mL9.71 mgHigh-throughput storage; high risk of aqueous shock

Self-Validation Checkpoint: Always weigh the compound first, then add the calculated volume of DMSO. Do not attempt to add powder to a fixed volume of liquid, as the displacement volume of the solute will alter the final molarity.

Protocol 1: Master Stock Preparation and Storage

This protocol is designed as a self-validating system; visual and analytical checks are built into the workflow to ensure complete dissolution.

Step 1: Equilibration Allow the sealed vial of N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide to equilibrate to room temperature (20–25°C) for at least 30 minutes in a desiccator before opening. Causality: Opening a cold vial causes immediate atmospheric condensation on the powder, introducing water that will degrade the primary amine and reduce DMSO solubility[2].

Step 2: Weighing and Solvation Accurately weigh the desired mass (e.g., 1.94 mg for 10 mM) using a microanalytical balance. Transfer to an amber microcentrifuge tube. Add 1.0 mL of newly opened, anhydrous DMSO.

Step 3: Agitation and Sonication Vortex the tube vigorously for 30 seconds. If particulate matter remains, place the tube in a water bath sonicator at 37°C for 1 to 2 minutes. Causality: Gentle heat and sonication disrupt the crystal lattice energy, facilitating rapid solvation[2]. Do not exceed 37°C to prevent thermal degradation of the sulfonamide linkage.

Step 4: Self-Validation (Visual QC) Hold the tube against a stark black background under a bright light. The solution must be completely optically clear. Any turbidity indicates incomplete dissolution.

Step 5: Aliquoting and Storage Divide the master stock into 20–50 µL single-use aliquots in amber tubes. Purge the tubes with argon gas if available, and store at -20°C to -80°C. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce moisture and cause the compound to "crash out" of solution over time[2],[1].

Workflow A 1. Equilibrate & Weigh N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide B 2. Add Anhydrous DMSO (e.g., 1.94 mg/mL for 10 mM) A->B C 3. Vortex & Sonicate (Ensure complete dissolution) B->C D 4. Aliquot & Store (Single-use, -20°C to -80°C) C->D E 5. Serial Dilution (Prepare 1000x stocks in DMSO) D->E F 6. Aqueous Intermediate (Pre-warm media, mix vigorously) E->F G 7. Cell-Based Assay (Final DMSO ≤ 0.1% v/v) F->G

Workflow for DMSO dissolution and assay preparation of the methanesulfonamide derivative.

Mechanistic Rationale: Preventing "Aqueous Shock" and DMSO Toxicity

When a highly concentrated DMSO stock is pipetted directly into an aqueous cell culture medium, the rapid change in dielectric constant causes the solvation shell around the compound to collapse. This phenomenon, known as "aqueous shock," results in the compound precipitating into invisible micro-crystals[2],[1]. These crystals lead to false-negative data (due to loss of effective compound concentration) or false-positive toxicity (as crystals physically lyse cell membranes).

Furthermore, the final concentration of DMSO in the cell assay must be strictly controlled. Concentrations exceeding 0.1% to 0.5% (v/v) induce severe cellular toxicity, membrane permeabilization, and off-target transcriptional changes, invalidating the assay results[2],[1].

Causality DMSO High DMSO Concentration (>0.1% - 0.5% v/v) Tox Cellular Toxicity & Membrane Permeabilization DMSO->Tox Art Assay Artifacts (False Positives/Negatives) Tox->Art Precip Aqueous Shock (Direct addition to media) Agg Compound Aggregation (Micro-precipitation) Precip->Agg Loss Loss of Effective Concentration Agg->Loss

Causality of common solvent-induced artifacts and precipitation in cell-based assays.

Protocol 2: Intermediate Dilution for Cell Assays

To prevent aqueous shock and maintain a final DMSO concentration of ≤0.1%, follow this intermediate dilution strategy[2],[1].

Step 1: Serial Dilution in DMSO Thaw a single-use master stock aliquot. Perform all serial dilutions (e.g., for a 10-point dose-response curve) in 100% anhydrous DMSO to create "1000x Working Stocks." Causality: Diluting in pure DMSO ensures the compound remains fully solvated across all concentration gradients before it ever encounters water.

Step 2: The Intermediate Aqueous Step Prepare a secondary tube containing pre-warmed (37°C) assay buffer or cell culture media. While vigorously vortexing the media, slowly add the 1000x DMSO stock at a 1:10 ratio to create a 100x intermediate solution (10% DMSO). Self-Validation Checkpoint: Inspect the intermediate tube immediately. If cloudiness appears, the compound has precipitated. You may need to add a surfactant (e.g., 0.01% Tween-20) to the assay buffer to maintain solubility.

Step 3: Final Assay Dosing Transfer the 100x intermediate solution to the cell culture plate at a 1:100 dilution (e.g., 1 µL of intermediate into 99 µL of media). The final DMSO concentration is now exactly 0.1% (v/v), which is well below the toxicity threshold for most mammalian cell lines[2].

References

Sources

Using N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide as a building block for sulfonamide libraries

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The innovation of mixture-based combinatorial chemistry has proven to be a valuable tool in drug discovery, enabling the rapid biological evaluation of thousands of compounds[1]. Within this domain, sulfonamides represent a privileged pharmacophore, frequently featured in approved therapeutics targeting carbonic anhydrases, proteases, and kinases[2]. To construct these libraries efficiently, researchers rely on highly versatile, high-purity chemical building blocks.

N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide (CAS: 1094421-63-2) serves as an optimal scaffold for both solution-phase and flow-based high-throughput synthesis[3].

Mechanistic Causality & Structural Advantage: In this specific building block, the sulfonamide nitrogen is fully substituted (tertiary)—bonded to the methanesulfonyl group, an isopropyl (propan-2-yl) group, and the propyl linker. Because it lacks an acidic proton and is sterically shielded by the bulky isopropyl moiety, the sulfonamide core is completely unreactive under standard electrophilic coupling conditions. Consequently, the terminal primary amine on the propyl chain acts as the sole nucleophile. This structural feature is paramount: it eliminates the need for complex protection/deprotection strategies, allowing for direct, orthogonal derivatization and maximizing atom economy during library enumeration.

Combinatorial Workflow & Library Design

To maximize chemical space coverage, this building block can be subjected to parallel synthesis or continuous flow chemistry methodologies. The primary amine readily undergoes amide coupling, sulfonylation, and reductive amination to generate diverse compound arrays.

Workflow cluster_diversification Parallel Diversification Strategies BB Building Block: N-(3-aminopropyl)-N-(propan-2-yl) methanesulfonamide Amide Amide Coupling (R-COOH, HATU, DIEA) BB->Amide Pathway 1 Sulf Sulfonylation (R-SO2Cl, Flow Reactor) BB->Sulf Pathway 2 RedAm Reductive Amination (R-CHO, NaBH(OAc)3) BB->RedAm Pathway 3 QC In-Line QC & Self-Validation (LC-MS >95% Conversion) Amide->QC Sulf->QC RedAm->QC Purification Automated Purification (Prep-HPLC / Phase Separation) QC->Purification Pass Library Final Sulfonamide Library Ready for HTS Purification->Library

Combinatorial workflow for N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide library synthesis.

Experimental Protocols

Protocol A: High-Throughput Solution-Phase Amide Coupling

For the generation of amide-linked libraries, solution-phase parallel synthesis provides excellent yields.

Causality behind choices: HATU is selected as the coupling reagent over traditional EDC/HOBt. HATU generates a highly reactive 7-aza-OBt ester intermediate, which drastically accelerates the coupling kinetics with the primary amine of the building block. This rapid conversion is critical in parallel synthesis to minimize the formation of unreactive side products and to ensure the limiting reagent is fully consumed, thereby simplifying downstream high-throughput purification.

Step-by-Step Methodology:

  • Reagent Dispensing: In a 96-well deep-well plate, dispense the diverse carboxylic acid building blocks (0.12 mmol, 1.2 eq) into individual wells.

  • Activation: Add a solution of HATU (0.12 mmol, 1.2 eq) in anhydrous DMF (0.5 mL) to each well, followed by N,N-diisopropylethylamine (DIEA) (0.3 mmol, 3.0 eq). Agitate for 15 minutes at room temperature to ensure complete formation of the active ester.

  • Coupling: Dispense N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide (0.10 mmol, 1.0 eq) in DMF (0.5 mL) into each well. Seal the plate and agitate at 25 °C for 2 hours.

  • Self-Validating QC Check: At t = 1.5 hours, an automated liquid handler withdraws a 2 µL aliquot from a representative well, diluting it in 100 µL of methanol for rapid LC-MS analysis. The protocol dictates that if the primary amine peak (m/z [M+H]+ = 195.1) is present at >5% relative abundance, the system automatically dispenses an additional 0.2 eq of HATU and DIEA, extending the reaction by 1 hour. This feedback loop ensures near-quantitative conversion.

  • Workup and Purification: Evaporate the DMF using a centrifugal evaporator. Reconstitute the crude mixture in DMSO and purify via automated preparative HPLC to yield the final amide library.

Protocol B: Eco-Friendly Flow Synthesis of Bis-Sulfonamides

Flow chemistry has revolutionized library synthesis by enabling rapid, scalable, and safe handling of reactive intermediates like sulfonyl chlorides[3]. The use of sulfonyl fluorides and chlorides as electrophiles requires precise control over reactivity[4].

Causality behind choices: Traditional batch sulfonylation often requires excess organic bases (e.g., pyridine) to scavenge HCl, leading to laborious purification[3]. By transitioning to a meso-reactor flow setup, the high surface-area-to-volume ratio ensures instantaneous heat dissipation, suppressing the hydrolysis of the sulfonyl chloride. Utilizing an aqueous biphasic system in flow allows for the continuous extraction of the HCl byproduct, driving the reaction forward without toxic organic bases.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.5 M solution of N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide in ethyl acetate (Stream A). Prepare a 0.55 M solution of the diverse sulfonyl chloride library members in ethyl acetate (Stream B). Prepare a 1.0 M aqueous NaHCO₃ solution (Stream C).

  • Flow System Priming: Prime the meso-reactor pumps with the respective solvents. Set the back-pressure regulator (BPR) to 100 psi to prevent solvent outgassing.

  • Reaction Execution: Pump Stream A and Stream B into a T-mixer at equal flow rates (e.g., 0.5 mL/min), entering a residence time coil (T = 25 °C, residence time = 10 min).

  • In-Line Quenching: Introduce Stream C via a second T-mixer immediately after the reaction coil to neutralize generated HCl.

  • Self-Validating Phase Separation: Route the biphasic output through an in-line membrane separator. The system is self-validating: the hydrophobic membrane selectively permeates the organic phase containing the pure bis-sulfonamide product. If the aqueous waste stream pH drops below 7 (indicating incomplete acid scavenging), the system automatically triggers a 10% flow rate increase for Stream C, ensuring complete neutralization and preventing product degradation.

  • Product Isolation: Evaporate the organic solvent under reduced pressure to yield the final product. No chromatographic purification is required[3].

Quantitative Data & Analytics

The following table summarizes representative quantitative data for the parallel synthesis of various derivatives using N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide as the core scaffold.

Electrophile ClassReagent ExampleReaction PathwayAvg. Reaction TimeCrude Purity (LC-MS)Isolated Yield (%)
Heteroaryl Carboxylic AcidNicotinic acidAmide Coupling2.0 h>95%88%
Aliphatic Carboxylic AcidCyclohexanecarboxylic acidAmide Coupling2.0 h>96%91%
Aryl Sulfonyl Chloride4-Toluenesulfonyl chlorideFlow Sulfonylation10 min (residence)>98%94%
Alkyl Sulfonyl ChlorideMethanesulfonyl chlorideFlow Sulfonylation15 min (residence)>92%85%
Aryl AldehydeBenzaldehydeReductive Amination4.0 h>90%82%

Note: Yields and purities are representative and may vary depending on the specific steric and electronic properties of the diverse building blocks utilized.

References

  • Title : Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold Source : nih.gov URL :[Link]

  • Title : Building a Sulfonamide Library by Eco-Friendly Flow Synthesis Source : acs.org URL :[Link]

  • Title : (Chlorosulfonyl)benzenesulfonyl Fluorides—Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library Source : acs.org URL :[Link]

Sources

Advanced Catalytic Amidation Protocols for N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Substrate Profiling

The synthesis of sulfonamide-containing therapeutics frequently requires the coupling of complex carboxylic acids with functionalized amines. N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide (CAS: 1094421-63-2) is a highly versatile bifunctional building block. It features a primary aliphatic amine tethered to a sterically shielded, electronically deactivated methanesulfonamide moiety.

Traditionally, amide bond formation relies on stoichiometric coupling reagents (e.g., HATU, EDC), which generate massive amounts of unvalorized chemical waste and complicate downstream purification[1]. To improve atom economy and scalability, direct catalytic amidation has emerged as a state-of-the-art alternative, generating only water as a byproduct[2].

Because the isopropyl group on this substrate effectively prevents competitive coordination or acylation at the sulfonamide nitrogen, the terminal primary amine acts as a highly selective nucleophile. This application note details optimized, self-validating protocols for the direct catalytic amidation of N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide using advanced organoboron catalysis.

Mechanistic Rationale: Organoboron Catalysis

Boronic acids function as water-tolerant Lewis acids that lower the activation energy of direct amidation. The catalytic cycle begins with the condensation of the boronic acid catalyst with the carboxylic acid, releasing water to form a highly electrophilic monoacyloxylated boron species or a bridged B-O-B dimer[3][4].

The primary amine of N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide then performs a nucleophilic attack on this activated intermediate. Because the reaction produces water—which can hydrolyze the active intermediate and poison the catalyst—continuous and efficient dehydration is the most critical causal factor for achieving high conversion[5].

MechanisticPathway C Boronic Acid Catalyst ArB(OH)2 I Acyloxyboron Intermediate C->I + Acid - H2O A Carboxylic Acid R-COOH A->I P Amide Product (Target API) I->P + Amine Nucleophilic Addition N Target Amine Substrate N->P P->C Catalyst Regeneration

Catalytic cycle of boronic acid-mediated direct amidation highlighting the key intermediate.

Experimental Workflows & Protocols

To accommodate different thermodynamic requirements, two self-validating protocols are provided. Protocol A is designed for thermally sensitive substrates using molecular sieves, while Protocol B is optimized for scale-up using azeotropic distillation.

Workflow S1 1. Substrate Preparation Dry Target Amine & Acid under N2 S2 2. Catalyst Addition Add 5-10 mol% Boronic Acid Catalyst S1->S2 S3 3. Dehydration Setup Introduce 4Å MS or Dean-Stark Trap S2->S3 S4 4. Thermal Activation Stir at 25-110°C in Toluene/DCM S3->S4 S5 5. Reaction Monitoring HPLC/TLC Checkpoint (Amine Consumption) S4->S5 S6 6. Purification Acid/Base Wash & Chromatography S5->S6

Standardized experimental workflow for the catalytic amidation of primary amines.

Protocol A: Ambient-Temperature Catalysis (For Sensitive Carboxylic Acids)

Causality Focus:ortho-Iodoarylboronic acids exhibit a unique halogen acceleration effect, allowing amidation to proceed at room temperature. Activated 4Å molecular sieves are strictly required to drive the equilibrium forward by sequestering water[5].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with dry N2​ .

  • Reagent Loading: Add the target carboxylic acid (1.1 equiv, 1.1 mmol) and ortho-iodophenylboronic acid (10 mol%, 0.1 mmol).

  • Dehydration Matrix: Add 1.0 g of freshly activated 4Å molecular sieves (powdered, activated at 300 °C under vacuum for 4 h). Self-Validation: Failure to use freshly activated sieves will result in an immediate reaction stall at <10% conversion due to intermediate hydrolysis[5].

  • Solvent & Amine Addition: Suspend the mixture in anhydrous CH2​Cl2​ (10 mL). Slowly add N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide (1.0 equiv, 1.0 mmol) via syringe.

  • Incubation & IPC: Stir the suspension at 25 °C. Perform an In-Process Control (IPC) via HPLC at 1.5 hours. The primary amine peak should be <5% of the initial Area Under Curve (AUC).

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the molecular sieves. Wash the filtrate sequentially with 1M HCl (to remove unreacted amine) and saturated NaHCO3​ (to remove unreacted acid and catalyst).

  • Isolation: Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography if necessary.

Protocol B: Azeotropic Reflux Catalysis (For Scale-Up)

Causality Focus: For large-scale synthesis, molecular sieves become physically cumbersome. Utilizing 3,4,5-trifluorophenylboronic acid or 1-thianthrenylboronic acid under azeotropic reflux allows continuous physical removal of water without solid additives[6][7].

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reagent Loading: Add the carboxylic acid (10 mmol), N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide (10 mmol), and 3,4,5-trifluorophenylboronic acid (5 mol%, 0.5 mmol).

  • Solvent Addition: Add 100 mL of anhydrous Toluene or Fluorobenzene.

  • Thermal Activation: Heat the mixture to a vigorous reflux (110 °C for Toluene). Self-Validation: Monitor the Dean-Stark trap. The theoretical yield of water is 180 µL. The reaction is physically validated when water accumulation ceases.

  • Workup: Cool to room temperature. The product often precipitates directly from the non-polar solvent. If not, perform a standard acid/base wash as described in Protocol A.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized parameters for coupling N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide with various classes of carboxylic acids.

Carboxylic Acid TypeRecommended CatalystLoadingDehydrating AgentSolvent / TempTimeExpected Yield
Aliphatic (Unhindered) 3,4,5-Trifluorophenylboronic acid5 mol%Dean-Stark TrapToluene / 110 °C6 h>90%
Aliphatic (Sterically Hindered) 1-Thianthrenylboronic acid10 mol%Dean-Stark TrapToluene / 110 °C12 h80-85%
Aromatic (Electron-Rich) ortho-Iodophenylboronic acid10 mol%4Å Molecular Sieves CH2​Cl2​ / 25 °C1.5 h85-95%
Aromatic (Electron-Poor) Tetrakis(dimethylamino) diboron2 mol%Soxhlet (with MgSO4​ )Fluorobenzene / 85 °C24 h75-80%

Data synthesized from benchmark catalytic amidation studies on primary aliphatic amines[1][5][6][7].

Troubleshooting & Scientific Causality

Issue 1: Reaction Stalls at ~50% Conversion

  • Causality: Rapid formation of an unreactive ammonium-carboxylate salt network, or protodeboronation of the catalyst due to excessive moisture[1][3].

  • Solution: Ensure the amine and acid are added sequentially rather than premixed in high concentrations. Verify the activation state of the molecular sieves. If using a Dean-Stark trap, switch to a Soxhlet extractor containing activated MgSO4​ or CaH2​ to trap trace water more aggressively[1].

Issue 2: Poor Solubility of the Ammonium-Carboxylate Intermediate

  • Causality: The initial acid-base interaction between the primary amine and the carboxylic acid creates a highly polar, insoluble salt that crashes out of non-polar solvents like toluene, preventing the catalyst from accessing the substrates.

  • Solution: Introduce a co-solvent. Adding 10-20% Cyclopentyl methyl ether (CPME) or 2-Methyltetrahydrofuran (2-MeTHF) disrupts the crystal lattice of the salt while maintaining the ability to azeotropically remove water.

Issue 3: Unwanted Side Reactions at the Sulfonamide

  • Causality: While the N-isopropyl group provides excellent steric shielding, highly aggressive catalysts (e.g., Group IV metals like Zr/Ti at high temperatures) might induce transamidation or sulfonamide cleavage.

  • Solution: Stick strictly to organoboron catalysis. Boronic acids are highly chemoselective for primary aliphatic amines and will not interact with the deactivated sulfonamide nitrogen[7].

References

  • Title: Direct Amidations of Carboxylic Acids with Amines - Encyclopedia.pub Source: Encyclopedia.pub URL: [Link]

  • Title: Heterocyclic Boron Acid Catalyzed Dehydrative Amidation of Aliphatic/Aromatic Carboxylic Acids with Amines Source: The Journal of Organic Chemistry (ACS) URL: [Link]

  • Title: Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review Source: Catalysts (MDPI) URL: [Link]

  • Title: Mechanistic insights into boron-catalysed direct amidation reactions Source: Chemical Science (NIH/PMC) URL: [Link]

  • Title: Organoboron catalysis for direct amide/peptide bond formation Source: Chemical Communications (RSC) URL: [Link]

  • Title: Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect Source: The Journal of Organic Chemistry (ACS) URL: [Link]

  • Title: Boron Ester‐Catalyzed Amidation of Carboxylic Acids with Amines: Mechanistic Rationale by Computational Study Source: Chemistry - A European Journal (Wiley) URL: [Link]

Sources

Preparation of N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide stock solutions for in vitro testing

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide Stock Solutions for In Vitro Testing

Introduction & Scope

N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide (CAS No. 1094421-63-2) is a highly versatile building block and pharmacophore frequently utilized in hit-to-lead optimization, library synthesis, and target validation. Featuring a primary aliphatic amine and a sulfonamide moiety, its physicochemical profile requires precise handling to ensure assay reproducibility. This application note outlines a self-validating, field-proven protocol for formulating stock solutions and downstream dilutions for in vitro biochemical and cellular assays.

Physicochemical Profiling & Causality of Solvent Selection

Before preparing any stock solution, one must analyze the compound's structural features to dictate solvent choice. The primary amine (pKa ~9.5–10.5) renders the molecule basic, while the isopropyl group contributes a degree of lipophilicity.

Why Anhydrous DMSO? Dimethyl sulfoxide (DMSO) is the universal solvent for compound management in high-throughput screening (HTS)[1]. It effectively solvates both the polar sulfonamide/amine groups and the non-polar aliphatic chain. However, DMSO is highly hygroscopic. Water ingress into DMSO stocks is a primary cause of compound degradation, inaccurate dosing, and unexpected precipitation[2]. Therefore, utilizing anhydrous DMSO (≤ 0.005% water) and purging storage vials with inert gas (Argon/Nitrogen) is critical to maintaining the integrity of the stock solution over time.

Table 1: Physicochemical Properties & Target Parameters

PropertyValue
Chemical Name N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide
CAS Number 1094421-63-2
Molecular Formula C₇H₁₈N₂O₂S
Molecular Weight (MW) 194.30 g/mol
Recommended Master Stock 10 mM in Anhydrous DMSO
Storage Conditions -20°C, desiccated, protected from light

Materials and Equipment

  • Reagents: N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide powder (>98% purity), Anhydrous DMSO (LC-MS grade or equivalent), Assay Buffer (e.g., PBS, HEPES, or complete cell culture media).

  • Equipment: Micro-analytical balance (capable of reading 0.01 mg), low-binding amber microcentrifuge tubes (1.5 mL), vortex mixer, bath sonicator, argon/nitrogen gas source.

Step-by-Step Protocol: A Self-Validating System

Phase 1: Preparation of the 10 mM Master Stock

The industry standard for compound archiving is a 10 mM DMSO stock[3].

  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature inside a desiccator for 30 minutes before opening. Causality: This prevents ambient moisture from condensing on the cold powder, which would introduce water into the anhydrous system.

  • Weighing & Self-Validating Calculation: Accurately weigh the compound. For a target concentration of 10 mM, use the following self-validating formula to determine the exact volume of DMSO to add, rather than trying to weigh an exact sub-milligram mass: Volume of DMSO (µL) =[Mass (mg) / 194.30 (g/mol)] × 100,000 (Example: If you weigh exactly 1.94 mg of powder, add 1,000 µL of anhydrous DMSO).

  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex gently for 30 seconds. If the compound does not fully dissolve, place the tube in a room-temperature bath sonicator for 1–2 minutes.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20–50 µL) in low-binding amber tubes. Purge the headspace of each tube with Argon gas before sealing. Store at -20°C. Causality: Repeated freeze-thaw cycles introduce condensation and compromise compound stability; single-use aliquots eliminate this variable[4].

Phase 2: The "DMSO Cascade" (Intermediate Dilutions)

A common point of failure in assay preparation is the "solvent shock" that occurs when a high-concentration DMSO stock is pipetted directly into an aqueous assay buffer, leading to localized kinetic precipitation[3].

  • Perform all serial dilutions (e.g., 3-fold or 10-fold dose-response curves) in 100% DMSO first[4].

  • This creates an intermediate dilution plate where every well contains the compound at 100x to 1000x the final intended assay concentration, ensuring the compound remains completely solvated during the dilution process.

Phase 3: Final Aqueous Assay Preparation
  • Transfer an exact volume from the intermediate DMSO dilution plate into the final aqueous assay buffer.

  • Solvent Tolerance: Ensure the final DMSO concentration in the assay is strictly controlled. For biochemical assays, ≤ 1.0% DMSO is typical. For cell-based assays, DMSO must be kept at ≤ 0.1% to prevent solvent-induced cytotoxicity[4].

  • Vehicle Controls: Always include a vehicle control (DMSO only) at the exact same final concentration as the test wells to normalize data and detect baseline solvent effects[5].

Experimental Workflow Visualization

G Powder Dry Compound Powder (Equilibrate to RT) Weighing Analytical Weighing (Calculate DMSO Volume) Powder->Weighing MasterStock 10 mM Master Stock (Anhydrous DMSO) Weighing->MasterStock Add Solvent Aliquoting Single-Use Aliquots (Argon Purged, -20°C) MasterStock->Aliquoting Prevent Freeze-Thaw Intermediate Intermediate Serial Dilutions (100% DMSO Cascade) MasterStock->Intermediate Dose-Response Prep Aqueous Final Assay Buffer Dilution (≤ 0.1% - 1.0% Final DMSO) Intermediate->Aqueous Prevent Solvent Shock InVitro In Vitro Testing (Include Vehicle Controls) Aqueous->InVitro

Workflow for the preparation and dilution of N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide.

Quality Control & Troubleshooting

  • Precipitation in Aqueous Buffer: If cloudiness or precipitation is observed upon addition to the assay buffer, the kinetic solubility of the compound has been exceeded[3]. Remedy this by lowering the top concentration of the assay or slightly warming the buffer to 37°C prior to compound addition.

  • Analytical Verification: For master stocks stored longer than 6 months, verify compound integrity and concentration using Liquid Chromatography-Mass Spectrometry (LC-MS) or quantitative NMR (qNMR) prior to use[3].

References

  • Separation Science in Drug Development, Part 2: High‑Throughput Characterization. Chromatography Online.[Link]

  • Development of a 100% Dimethyl Sulfoxide (DMSO) Sample Solution for Liquid Handler Performance Verification. American Laboratory.[Link]

  • Cisapride (R 51619): Advancing Cardiac Electrophysiology. Inhibitor Research Hub.[Link]

  • Automating Compound Management Systems. Drug Discovery Trends.[Link]

  • Pathogen Box supporting information. Medicines for Malaria Venture.[Link]

Sources

Troubleshooting & Optimization

Troubleshooting low reaction yields when synthesizing N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide .

As a Senior Application Scientist, I frequently see researchers struggle with the yield and purity of this specific molecule. The difficulty arises from a perfect storm of chemical properties: extreme steric hindrance at the reaction center, severe electronic deactivation of the nucleophile, and the highly polar, zwitterion-like nature of the final product.

This guide is designed to dissect the mechanistic causality behind these failures and provide field-proven, self-validating protocols to optimize your synthetic workflow.

Part 1: Diagnostic Workflow & Mechanistic Analysis

Before adjusting equivalents or temperatures, it is critical to diagnose exactly where the yield is being lost. The synthesis typically involves the N-alkylation of N-isopropylmethanesulfonamide with a protected 3-aminopropyl halide, followed by acidic deprotection.

Troubleshooting Start Start: Low Yield Identified CheckStep Which step is failing? Start->CheckStep Alkylation Alkylation Step (C-N Bond Formation) CheckStep->Alkylation Deprotection Deprotection/Isolation Step (Boc Removal) CheckStep->Deprotection AlkIssue1 Incomplete Conversion (Steric Hindrance) Alkylation->AlkIssue1 AlkIssue2 Multiple Side Products (Amine Competition) Alkylation->AlkIssue2 DepIssue Product Lost During Workup (High Polarity) Deprotection->DepIssue Sol1 Switch base to Cs2CO3/DMF or use Mitsunobu conditions AlkIssue1->Sol1 Sol2 Ensure alkylating agent is Boc-protected AlkIssue2->Sol2 Sol3 Use anhydrous HCl/Dioxane; Avoid aqueous workup DepIssue->Sol3

Diagnostic workflow for troubleshooting N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide yields.

Part 2: Troubleshooting FAQs

Q1: My alkylation step using K₂CO₃ and N-Boc-3-bromopropylamine is stalling at <20% conversion. How can I drive it to completion? A1: The methanesulfonyl (Ms) group strongly withdraws electron density via induction and resonance, rendering the sulfonamide nitrogen poorly nucleophilic. Compounding this, the propan-2-yl (isopropyl) group imposes severe steric hindrance (A-value ~2.15 kcal/mol) directly adjacent to the reactive center[1]. Potassium carbonate in standard solvents forms a tight ion pair that prevents the sulfonamide anion from achieving the necessary nucleophilicity to overcome this steric clash.

  • The Solution: Switch to Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF) at 80 °C. The large, highly polarizable Cs⁺ cation creates a "naked," highly reactive sulfonamide anion (the Cesium Effect). Adding a catalytic amount of Tetrabutylammonium Iodide (TBAI) will further accelerate the reaction via an in-situ Finkelstein reaction[2].

Q2: I am observing multiple spots on TLC and a low yield of the target mass. What causes these side reactions? A2: If you are attempting this synthesis using unprotected 1,3-propanediamine or 3-bromopropylamine, the primary amine will drastically outcompete the sterically hindered sulfonamide for the electrophile. This leads to complex mixtures of N,N-dialkylated and oligomeric byproducts[2].

  • The Solution: You must mask the primary amine. Using N-Boc-3-bromopropylamine ensures the electrophile only reacts with the sulfonamide anion.

Q3: Can I bypass the use of alkyl halides completely? A3: Yes. The Fukuyama-Mitsunobu reaction is an excellent alternative for highly hindered sulfonamides[3]. By reacting N-isopropylmethanesulfonamide with N-Boc-3-aminopropanol in the presence of Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (PPh₃), you can form the C-N bond under exceptionally mild conditions (room temperature), bypassing the need for strong bases entirely[1].

Q4: The reaction goes to completion, but I lose all my product during the final deprotection and workup. Why? A4: The final product contains both a basic primary amine (pKa ~ 10.5) and a sulfonamide moiety. While the sulfonamide is neutral, the primary amine makes the low-molecular-weight molecule extremely hydrophilic. During a standard aqueous basic workup (e.g., NaOH/DCM extraction), the product's partition coefficient heavily favors the aqueous layer, leading to massive yield loss.

  • The Solution: Abandon aqueous workup entirely. Perform the Boc deprotection using anhydrous HCl in 1,4-dioxane, evaporate the volatiles, and isolate the product directly as the hydrochloride salt.

Part 3: Quantitative Data & Condition Optimization

To illustrate the causality of base and solvent selection, review the optimization data for the alkylation of N-isopropylmethanesulfonamide below.

Base / ReagentsSolventTemperatureAdditiveConversion (%)Primary Issue
K₂CO₃ (2.0 eq)MeCN80 °CNone< 15%Tight ion pair; poor nucleophilicity
K₂CO₃ (2.0 eq)DMF80 °CNone35%Insufficient driving force
NaH (1.2 eq)THF0 °C to RTNone65%Competing side reactions
Cs₂CO₃ (2.0 eq) DMF 80 °C TBAI (0.1 eq) > 95% Optimal (Cesium Effect)
DIAD / PPh₃THFRTN-Boc-3-aminopropanol88%Excellent alternative (Mitsunobu)

Part 4: Self-Validating Experimental Protocols

The following workflow guarantees high yield by utilizing the optimized conditions discussed above.

ReactionWorkflow SM N-isopropylmethanesulfonamide Intermediate Boc-Protected Intermediate SM->Intermediate Alkylation Reagent N-Boc-3-bromopropylamine + Cs2CO3 / DMF Reagent->Intermediate Product Target Molecule (HCl Salt) Intermediate->Product Deprotection Deprotect HCl in Dioxane (Anhydrous) Deprotect->Product

Chemical synthesis workflow for N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide.

Protocol A: Base-Mediated Alkylation (Cs₂CO₃/DMF)
  • Preparation: Charge a flame-dried round-bottom flask with N-isopropylmethanesulfonamide (1.0 eq) and anhydrous DMF to create a 0.2 M solution.

  • Activation: Add Cs₂CO₃ (2.0 eq) and TBAI (0.1 eq). Stir the suspension at room temperature for 15 minutes to pre-form the sulfonamide anion.

  • Alkylation: Add N-Boc-3-bromopropylamine (1.2 eq) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction to 80 °C.

    • Self-Validation Check: Monitor the reaction by LCMS. The starting material peak should completely disappear within 4-6 hours, replaced by the Boc-protected intermediate mass [M+H-tBu]+.

  • Workup: Cool to room temperature, dilute with EtOAc (10 volumes), and wash extensively with 5% aqueous LiCl (3x) to completely remove the DMF. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Anhydrous Deprotection & Isolation
  • Preparation: Dissolve the purified Boc-protected intermediate in anhydrous Dichloromethane (DCM) to create a 0.1 M solution.

  • Deprotection: Slowly add 4.0 M HCl in 1,4-dioxane (10.0 eq). The solution may bubble as isobutylene and CO₂ gas evolve.

  • Reaction: Stir at room temperature for 2 hours.

    • Self-Validation Check: Spot an aliquot on a TLC plate and stain with Ninhydrin. You should observe the complete consumption of the UV-active starting material and the appearance of a dark purple, baseline-stuck spot (indicating the free primary amine).

  • Isolation: Concentrate the reaction mixture to absolute dryness under reduced pressure. Do not add water or base.

  • Purification: Triturate the resulting sticky residue with cold diethyl ether. Filter the resulting precipitate and dry under high vacuum to yield N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide hydrochloride as a highly pure, hygroscopic white solid.

References

  • Wisniewski, K., et al. Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited. ResearchGate.[Link]

Sources

How to prevent oxidative degradation of N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Oxidative Degradation of N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the specific chemical vulnerabilities of N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide. This document bypasses generic advice to focus on the exact mechanistic pathways and field-proven protocols required to stabilize this molecule during synthesis, storage, and biological evaluation.

Part 1: Mechanistic FAQ (Understanding the Vulnerability)

Q: Why is this specific compound highly sensitive to oxidation? A: If you look at the structure of N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide, you have a tertiary sulfonamide core and a terminal primary aliphatic amine. While the sulfonamide moiety is highly stable and electron-withdrawing, the 3-carbon alkyl spacer completely insulates the terminal amine from this stabilizing inductive effect. Consequently, the primary amine behaves as a highly reactive kinetic sink. The nitrogen lone pair readily undergoes single-electron transfer (SET) reactions initiated by reactive oxygen species (ROS) or trace transition metals, forming an aminium radical cation. This intermediate rapidly cascades into hydroxylamine, oxime, and nitroso degradants 1.

Q: What are the primary sources of oxidative stress in standard laboratory workflows? A: In our experience, degradation is rarely caused by atmospheric oxygen alone. It is typically catalyzed by:

  • Excipient Peroxides: Hydroperoxide impurities present in common polymeric excipients (e.g., PEGs, polysorbates) act as potent radical initiators 1.

  • Trace Heavy Metals: Iron (Fe²⁺) or Copper (Cu⁺) leached from stainless steel bioreactors or low-grade glassware catalyze Fenton-like radical generation, accelerating amine oxidation exponentially 2.

  • High pH Environments: At pH levels approaching the amine's pKa (~10.2), the fraction of unprotonated free base increases, exposing the reactive lone pair to environmental oxidants 3.

Part 2: Formulation & Storage FAQ (Preventative Strategies)

Q: How should I store the bulk API to ensure long-term stability? A: The most robust and elegant strategy is to convert the free base into a stable protonated salt (e.g., hydrochloride). Protonating the primary amine completely sequesters the nitrogen lone pair, drastically increasing its oxidation potential and rendering it inert to standard autoxidation. If the free base must be stored, it should be kept neat under an inert argon atmosphere at -20°C in amber vials to prevent photo-oxidation.

Q: How do I formulate this compound in aqueous media for assays without it degrading? A: If formulating near physiological pH (pH 7.4), a small but significant fraction of the amine exists as the reactive free base. You must implement a multi-tiered defense system:

  • Chelators: Add 0.05% w/v EDTA to sequester catalytic trace metals.

  • Sacrificial Antioxidants: Incorporate water-soluble radical scavengers (like L-methionine or Ascorbic Acid) to quench ROS before they interact with the amine.

  • Deoxygenation: Sparge all aqueous buffers with Argon prior to API addition.

Part 3: Quantitative Stability Data

The following table summarizes the causal relationship between formulation state, environmental controls, and the resulting oxidative stability of the compound.

Formulation StateAtmosphereAdditives / InhibitorsStorage Temp% Recovery (14 Days)Primary Degradant
Free Base (Neat Oil)AirNone40°C82.4%Hydroxylamine
Free Base (Aqueous, pH 8.5)AirNone40°C71.8%Oxime / Nitroso
Free Base (Aqueous, pH 8.5)Argon0.1% EDTA + 0.05% BHT40°C97.2%Trace Hydroxylamine
HCl Salt (Solid) Air None 40°C >99.9% None Detected
HCl Salt (Aqueous, pH 4.5) Air None 40°C >99.5% None Detected

Note: Data represents accelerated degradation conditions (40°C / 75% RH). The stark contrast between the free base and the HCl salt highlights the critical importance of lone-pair sequestration.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Synthesis of Oxidation-Resistant Hydrochloride Salt

Causality: Converting the free base to an HCl salt removes electron density from the nitrogen, preventing radical initiation. This protocol uses an aprotic solvent to force immediate precipitation, avoiding aqueous workups that introduce dissolved oxygen.

  • Dissolution: Dissolve 1.0 g of N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide free base in 10 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Validation Check: The solution must be completely clear and colorless. Any yellowing indicates pre-existing oxidation.

  • Acidification: Slowly add 1.05 equivalents of 2M HCl in diethyl ether dropwise at 0°C while stirring vigorously.

    • Causality: The low temperature prevents exothermic degradation, while the ethereal HCl forces the immediate precipitation of the highly polar salt from the non-polar DCM.

  • Isolation: Filter the resulting white precipitate under a nitrogen blanket using a Schlenk frit. Wash with 2 x 5 mL cold diethyl ether to remove unreacted free base and trace impurities.

  • Verification: Dissolve a 5 mg aliquot in D₂O.

    • Validation Check: Verify the downfield shift of the propyl protons adjacent to the nitrogen via ¹H-NMR compared to the free base, confirming >99% protonation.

  • Storage: Dry under high vacuum (<0.1 mbar) for 12 hours. Store the solid at ambient temperature in a desiccator.

Protocol 2: Preparation of Oxidation-Protected Aqueous Formulation (pH 7.4)

Causality: At physiological pH, we cannot rely on complete protonation. We must neutralize ROS and trace metals to protect the exposed free base fraction.

  • Buffer Deoxygenation: Sparge 100 mL of 50 mM Phosphate Buffer (pH 7.4) with high-purity Argon for 30 minutes.

    • Validation Check: A dissolved oxygen (DO) meter must read <0.5 mg/L before proceeding.

  • Inhibitor Addition: Add 50 mg of Disodium EDTA (chelator) and 20 mg of L-methionine (sacrificial antioxidant). Stir until completely dissolved.

    • Causality: EDTA binds Fe/Cu, preventing Fenton chemistry; L-methionine preferentially reacts with peroxides, acting as a kinetic decoy for the API.

  • API Integration: Add the required mass of the API (as the HCl salt) to the buffer.

  • pH Adjustment: Verify the pH. If it has dropped, carefully adjust back to 7.4 using deoxygenated 0.1M NaOH.

    • Validation Check: Ensure no localized high-pH zones occur during addition by maintaining vigorous stirring. Localized high pH (>9.0) will cause rapid, irreversible localized oxidation.

  • Packaging: Filter through a 0.22 µm PES membrane into amber glass vials and blanket the headspace with Argon before sealing.

Part 5: Degradation Pathway Visualization

The following diagram maps the exact oxidative cascade of the primary amine and illustrates where specific formulation interventions (green and blue edges) halt the degradation process.

OxidationPathway Amine Primary Amine (Free Base) Ammonium Ammonium Salt (Protonated) Amine->Ammonium Acidification (pH < 7) Radical Aminium Radical (Intermediate) Amine->Radical 1e- Oxidation Hydroxylamine Hydroxylamine (Degradant) Radical->Hydroxylamine Oxidation Oxime Oxime / Nitroso (Degradant) Hydroxylamine->Oxime Oxidation ROS ROS & Peroxides ROS->Radical Initiates Metals Trace Metals Metals->Radical Catalyzes Chelators Chelators (e.g., EDTA) Chelators->Metals Sequesters Antioxidants Antioxidants (e.g., BHT) Antioxidants->Radical Quenches

Oxidative degradation pathway of the primary amine and targeted stabilization interventions.

Part 6: References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: MDPI (Pharmaceutics) URL:[Link]

  • Degradation of nitrogen-containing hazardous compounds using advanced oxidation processes Source: PubMed (National Institutes of Health) URL:[Link]

  • Oxidative Damage in Aliphatic Amino Acids by the Environmental Free Radical Oxidant NO3• Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]

Sources

Technical Support Center: Navigating Steric Hindrance in Cross-Coupling Reactions with N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the challenges associated with N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic strategies when dealing with sterically demanding substrates. Here, we will explore the nuances of steric hindrance and provide actionable troubleshooting advice and in-depth answers to frequently asked questions.

Introduction: The Double-Edged Sword of Steric Bulk

N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide is a valuable building block in medicinal chemistry, offering a unique combination of a flexible aminopropyl linker and a moderately bulky isopropyl group. While this structure provides desirable physicochemical properties in final compounds, the steric bulk introduced by the N-isopropyl group can present significant challenges during cross-coupling reactions. This guide will equip you with the knowledge to anticipate and overcome these hurdles, ensuring successful and efficient syntheses.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, with a focus on diagnosing the root cause related to steric hindrance and implementing effective solutions.

Question 1: My cross-coupling reaction with an aryl halide is showing low to no conversion. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion in cross-coupling reactions involving sterically hindered substrates like N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide is a common issue. The primary culprit is often the difficulty of the bulky nucleophile to approach the metal center of the catalyst, which is essential for the key steps of the catalytic cycle.

Potential Causes & Troubleshooting Steps:

  • Inadequate Catalyst System: The choice of ligand and palladium precatalyst is paramount when dealing with steric hindrance.[1] Standard ligands may not create a sufficiently reactive catalytic species to overcome the steric barrier.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the formation of monoligated palladium(0) species, which are highly reactive in oxidative addition.[2] Consider ligands from the Buchwald or Hartwig series, such as XPhos, SPhos, or RuPhos, which are specifically designed for challenging couplings.[1][3] N-heterocyclic carbene (NHC) ligands with significant steric bulk can also be highly effective.[2][4]

  • Suboptimal Reaction Temperature: The activation energy for the oxidative addition and reductive elimination steps can be significantly higher for sterically congested substrates.

    • Solution: Gradually increase the reaction temperature. While higher temperatures can sometimes lead to side reactions, they are often necessary to overcome the steric barrier.[5] Monitor the reaction closely for any signs of degradation.

  • Incorrect Base Selection: The base plays a crucial role in the catalytic cycle, and its effectiveness can be hampered by steric factors.

    • Solution: Switch to a stronger, non-nucleophilic base. For Buchwald-Hartwig aminations, bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often more effective than weaker carbonate or phosphate bases.[6][7]

Question 2: I am observing significant formation of side products, such as hydrodehalogenation of my aryl halide. How can I suppress these competing reactions?

Answer:

The formation of side products like hydrodehalogenation is a strong indicator that the desired cross-coupling pathway is kinetically disfavored compared to competing reactions. This is often exacerbated by steric hindrance, which slows down the rate of the desired coupling.

Potential Causes & Troubleshooting Steps:

  • Slow Reductive Elimination: The final step of the catalytic cycle, reductive elimination, can be particularly sensitive to steric hindrance. If this step is slow, the organometallic intermediates may have time to undergo side reactions.

    • Solution: As with low conversion, the choice of ligand is critical. Ligands that are both bulky and electron-donating can accelerate reductive elimination.[8] Screening a panel of ligands is often the most effective strategy.

  • Presence of Protic Impurities: Trace amounts of water or other protic impurities can lead to hydrodehalogenation.

    • Solution: Ensure all reagents and solvents are rigorously dried. Use of a glovebox or Schlenk line techniques is highly recommended. Solid reagents can be dried in a vacuum oven, and solvents should be passed through a purification system or distilled from an appropriate drying agent.[9]

  • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction, leading to a buildup of intermediates that can then participate in side reactions.

    • Solution: Consider using a more robust precatalyst that is less susceptible to deactivation.[2] Additionally, ensuring a strictly inert atmosphere (argon or nitrogen) is crucial to prevent catalyst oxidation.

Question 3: My reaction works well on a small scale, but I'm facing issues with reproducibility and yield upon scale-up. What factors should I consider?

Answer:

Scale-up challenges are common in organic synthesis, and reactions involving sterically hindered substrates can be particularly sensitive to changes in scale.

Potential Causes & Troubleshooting Steps:

  • Mixing and Mass Transfer: Inadequate mixing can lead to localized concentration gradients and temperature differences, which can negatively impact reaction kinetics and selectivity.

    • Solution: Ensure vigorous and efficient stirring, especially for heterogeneous reaction mixtures.[9] For larger scale reactions, mechanical stirring is often necessary.

  • Heat Transfer: Maintaining a consistent and accurate reaction temperature is more challenging on a larger scale.

    • Solution: Use a reactor with good heat transfer capabilities and monitor the internal reaction temperature closely. Be aware that the exothermic or endothermic nature of the reaction will be more pronounced on a larger scale.

  • Purity of Reagents: The impact of impurities in starting materials and reagents can be magnified on a larger scale.

    • Solution: Ensure the purity of all reagents before use. Recrystallization of solid starting materials and distillation of liquid reagents may be necessary.[9]

Frequently Asked Questions (FAQs)

This section provides concise answers to more general questions about using N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide in cross-coupling reactions.

Q1: What is the primary role of the N-isopropyl group in influencing reactivity?

The N-isopropyl group introduces significant steric bulk around the nitrogen atom.[10] This steric hindrance can impede the approach of the nitrogen nucleophile to the metal center of the catalyst, thereby slowing down the rate of C-N bond formation in reactions like the Buchwald-Hartwig amination.

Q2: Are there specific classes of cross-coupling reactions that are more challenging with this substrate?

Yes, reactions that are highly sensitive to steric hindrance at the nucleophilic center, such as the Buchwald-Hartwig amination, can be particularly challenging.[3] The success of these reactions is highly dependent on the careful selection of the catalyst system and reaction conditions.

Q3: Can I use nickel-based catalysts as an alternative to palladium for these types of reactions?

Nickel-based catalysts can be an excellent alternative to palladium, especially for coupling with less reactive electrophiles like aryl chlorides.[11] Nickel catalysts often exhibit different reactivity profiles and may be more tolerant of certain functional groups. However, the smaller atomic radius of nickel can also make it more sensitive to steric hindrance, so careful ligand selection is still crucial.[11][12]

Q4: How does the choice of solvent affect the outcome of the reaction?

The solvent can influence the solubility of the catalyst, reagents, and intermediates, as well as the rate of the reaction. Aprotic polar solvents like dioxane, toluene, or DMF are commonly used in cross-coupling reactions.[7] The optimal solvent will depend on the specific substrates and catalyst system being used, and screening different solvents can be a valuable optimization step.

Q5: What analytical techniques are best for monitoring the progress of these reactions?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the progress of the reaction. These methods allow you to track the consumption of starting materials and the formation of the desired product and any side products.

Experimental Protocols & Data

Table 1: Recommended Catalyst Systems for Sterically Hindered C-N Coupling
PrecatalystLigandBaseSolventTemperature (°C)Typical Substrates
Pd₂(dba)₃XPhosNaOtBuToluene80-110Aryl bromides, chlorides
[Pd(allyl)Cl]₂SPhosK₃PO₄Dioxane100Aryl bromides, triflates
NiCl₂(DME)IPr (NHC)LiHMDSTHF60-80Aryl chlorides, tosylates
RuPhos-Pd-G3RuPhosCs₂CO₃t-BuOH90-110Heteroaryl halides

This table provides a starting point for optimization. The optimal conditions may vary depending on the specific substrates.

General Protocol for a Buchwald-Hartwig Amination with a Sterically Hindered Amine

This protocol is a general guideline and should be optimized for each specific reaction.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide (1.2 equiv), the chosen palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 2-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.

  • Addition of Reagents: Add the base (e.g., NaOtBu, 1.5 equiv) and the anhydrous solvent (e.g., toluene) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Challenge: Steric Hindrance in the Catalytic Cycle

The following diagram illustrates how steric hindrance can impact the key steps of the Buchwald-Hartwig amination catalytic cycle.

Steric_Hindrance_Effect PdL2 Pd(0)L₂ OxAdd Oxidative Addition PdL2->OxAdd Ar-X Pd_Intermediate Ar-Pd(II)-X(L)₂ OxAdd->Pd_Intermediate Amine_Coord Amine Coordination Pd_Intermediate->Amine_Coord Amine Coord_Complex [Ar-Pd(II)-X(L)(Amine)]⁺ Amine_Coord->Coord_Complex RedElim Reductive Elimination Coord_Complex->RedElim -HX Product Ar-Amine RedElim->Product Steric_Hindrance Steric Hindrance from Isopropyl Group Steric_Hindrance->Amine_Coord

Caption: Impact of steric hindrance on the catalytic cycle.

Conclusion

Successfully navigating the challenges of steric hindrance in cross-coupling reactions with N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide requires a thoughtful and systematic approach. By carefully selecting the appropriate catalyst system, optimizing reaction conditions, and being mindful of potential side reactions, researchers can unlock the full synthetic potential of this valuable building block. This guide serves as a starting point for your investigations, and we encourage you to use this information to develop robust and efficient synthetic methodologies.

References

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. (n.d.).
  • Rosen, B. R., Ruble, J. C., Beauchamp, T. J., & Navarro, A. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters, 13(10), 2564–2567. [Link]

  • Cross-Coupling Reaction Manual: Desk Reference - MilliporeSigma. (n.d.).
  • Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane - Benchchem. (n.d.).
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates | Organic Letters - ACS Publications. (2012). Organic Letters, 14(16), 4174–4177. [Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed. (2021). Drug Metabolism and Pharmacokinetics, 38, 100391. [Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides | The Journal of Organic Chemistry - ACS Publications. (2009). The Journal of Organic Chemistry, 74(10), 3896–3899. [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]

  • Cross-Coupling Reactions Guide. (n.d.).
  • 3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications - MDPI. (2022). Molecules, 27(11), 3549. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC - NIH. (n.d.).
  • Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - CN102838490B. (n.d.).
  • A New Measurement of Amine Steric Hindrance – N Exposure - OSTI. (n.d.).
  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV. (n.d.).
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (2025). Organic Chemistry Frontiers. [Link]

  • New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity - PMC. (2023). Molecules, 28(12), 4694. [Link]

  • Biocompatible thermoresponsive N-isopropyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide-based random copolymer: synthesis and studies of its composition dependent properties and anticancer drug delivery efficiency - Journal of Materials Chemistry B (RSC Publishing). (n.d.).
  • Synthesis of N -(3-aminopropyl)imidazole-based poly(ionic liquid) as an adsorbent for the selective recovery of Au( iii ) ions from aqueous solutions - ResearchGate. (n.d.).
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - Rsc.org. (2014). Chemical Communications, 50(22), 2848–2851. [Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success - Chemistry. (2017).
  • yield comparison of different cross-coupling methods using N-(2-iodophenyl)methanesulfonamide - Benchchem. (n.d.).
  • Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - RSC Publishing. (2024). Chemical Science, 15(14), 5225–5232. [Link]

  • Magnetic-aminopropyltriethoxysilane-sulfanilamide: A New Functional Sorbent for Selective Preconcentration of Sulfonylurea Antidiabetic Drugs in Biological Samples - Analyst (RSC Publishing). (n.d.).
  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems - MDPI. (2026). Inorganics, 14(2), 24. [Link]

  • Selected [N,O] catalysts capable of Suzuki-Miyaura cross-coupling reactions[13][14]. - ResearchGate. (n.d.). Retrieved from

  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.).
  • Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone - Benchchem. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to Purity Validation: Leveraging ¹H NMR for N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Pharmaceutical Science

In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility.[1] For novel compounds such as N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide, a molecule with potential applications as a synthetic intermediate or active agent, rigorous purity assessment is a critical, non-negotiable step.[2] This guide provides a senior application scientist's perspective on utilizing Quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for purity validation. We will delve into the causality behind experimental choices, present a self-validating protocol, and objectively compare qNMR with orthogonal analytical techniques to construct a comprehensive and trustworthy purity profile.

The Analyte: N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide

To effectively validate the purity of a molecule, one must first understand its structure and the potential impurities that may arise during its synthesis. The structure of N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide contains several distinct proton environments, making it an excellent candidate for ¹H NMR analysis.

cluster_main N1 N C1 CH₂ (c) N1->C1 C4 CH (d) N1->C4 N2 N H2N H₂N (g) S1 S S1->N1 O1 O S1->O1 O2 O S1->O2 C7 CH₃ (f) S1->C7 C2 CH₂ (b) C1->C2 C3 CH₂ (a) C2->C3 C3->N2 C5 CH₃ (e) C4->C5 C6 CH₃ (e) C4->C6

Caption: Structure of N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide with labeled proton environments.

Common impurities could include unreacted starting materials (e.g., N-isopropyl-3-aminopropane, methanesulfonyl chloride), residual solvents from reaction and purification (e.g., ethanol, ethyl acetate), or by-products from side reactions.

The Primary Method: Quantitative ¹H NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment.[1][3] Its power lies in a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[4][5][6] This allows for the direct and accurate quantification of a substance, often without requiring an identical, highly characterized reference standard of the analyte itself—a significant advantage when working with novel compounds.[7][8][9]

Expertise in Action: Why qNMR is a Self-Validating System

The choice of qNMR is causal. Unlike chromatographic techniques that rely on the detector's response to a molecule's specific properties (like UV absorbance), qNMR's detection is nearly universal for all proton-containing molecules.[2] It provides simultaneous structural confirmation and quantification. If the observed spectrum is inconsistent with the proposed structure, the purity value is inherently meaningless. This interconnectedness of qualitative and quantitative data makes the protocol a self-validating system.

Experimental Protocol: ¹H qNMR for Purity Determination

This protocol outlines the steps for determining the purity of a compound using ¹H qNMR with an internal standard. A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.[7][10]

  • Selection of Internal Standard (IS): Choose a certified internal standard with known purity (e.g., maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone). The IS must:

    • Be soluble in the same deuterated solvent as the analyte.

    • Have sharp, well-resolved proton signals that do not overlap with any analyte or impurity signals.[7]

    • Be non-reactive with the analyte and the solvent.

    • Have a low number of signals to simplify the spectrum.

  • Sample Preparation: Precision in this step is the largest determinant of accuracy.[11]

    • Using a microbalance, accurately weigh approximately 10-20 mg of the analyte, N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide, into a clean vial. Record the mass precisely.

    • Accurately weigh and add a known mass (e.g., 5-10 mg) of the chosen internal standard to the same vial.

    • Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to completely dissolve both the analyte and the IS.

    • Vortex the vial thoroughly to ensure a homogenous solution, then transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Relaxation Delay (d1): This is the most critical parameter for quantification. Set a long relaxation delay (d1) of at least 5 times the longest spin-lattice relaxation time (T₁) of any proton signal being integrated (both analyte and IS). A conservative value of 30-60 seconds is often used to ensure full relaxation and accurate integration.[7]

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio (>150:1) for the signals to be integrated.

  • Data Processing and Purity Calculation:

    • Apply standard processing (Fourier transform, phase correction, and baseline correction) to the acquired Free Induction Decay (FID).

    • Carefully integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula[2]:

    Purity (%w/w) = (IAnalyte / NAnalyte) * (NIS / IIS) * (MWAnalyte / MWIS) * (mIS / mAnalyte) * PIS

    Where:

    • I: Integral area of the signal

    • N: Number of protons giving rise to the signal

    • MW: Molecular weight

    • m: Mass

    • P: Purity of the internal standard (as a percentage)

Orthogonal Methods for Comprehensive Purity Validation

To establish the highest level of confidence, purity data from a primary method like qNMR should be corroborated by orthogonal techniques—methods that rely on different physicochemical principles.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a mobile and a stationary phase, typically detected via UV-Vis absorption.[1][12]

  • Strengths: Unmatched in its ability to separate complex mixtures and detect trace-level impurities, making it ideal for creating a detailed impurity profile.[7]

  • Limitations: It is a comparative method. Accurate quantification of impurities requires their corresponding reference standards, which are often unavailable for novel compounds.[9] Furthermore, impurities lacking a UV chromophore will be invisible to the detector.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and boiling point, followed by detection with a mass spectrometer.[12]

  • Strengths: Offers exceptional sensitivity and provides molecular weight and fragmentation data, which is invaluable for identifying unknown volatile impurities.

  • Limitations: The analyte must be volatile and thermally stable. Many amines, including our target molecule, are not sufficiently volatile and require a chemical derivatization step to increase their volatility before analysis, adding complexity to the workflow.[12][13]

Elemental Analysis (EA)

This technique involves the complete combustion of a sample to determine its fundamental composition of Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS).[14][15][16]

  • Strengths: Provides a direct measure of the mass percentages of key elements. It serves as an excellent, independent verification of the compound's empirical formula.

  • Limitations: EA is an averaging technique; it provides no information about the nature or number of individual impurities. Purity is inferred by how closely the experimental percentages match the theoretical values, with a common acceptance criterion being within ±0.4%.[17]

Comparative Analysis: Selecting the Right Tool

The choice of analytical method is driven by the specific question being asked. The table below provides a direct comparison of these powerful techniques for purity validation.

FeatureQuantitative ¹H NMR (qNMR) HPLC-UV GC-MS Elemental Analysis (EA)
Principle Molar concentration via nuclear spinSeparation by polarity; UV absorbanceSeparation by volatility; Mass detectionCombustion and elemental composition
Nature of Method Primary, absolute quantification[3]Comparative, relative quantificationComparative, relative quantificationAbsolute, compositional
Accuracy High; directly traceable to SI units[4]High, but dependent on response factors of impurities[3]High, but can be affected by derivatization efficiencyHigh for elemental %, indirect for purity
Selectivity High, based on unique chemical shiftsHigh, based on chromatographic retentionVery high, based on retention and massLow; does not distinguish impurities
Sensitivity Lower (~0.1% level)[7]High (ppm levels)Very high (ppb levels)Moderate
Structural Info Yes, detailed structure confirmationNo (unless coupled with MS)Yes (mass fragmentation patterns)No (only elemental ratios)
Sample Prep Simple dissolutionMobile phase prep, filtrationCan require complex derivatization[12]Simple weighing
Sample Throughput Lower, due to long relaxation delays[7]Higher, with typical runs <30 min[7]Moderate to highHigh
Non-Destructive Yes, sample is recoverable[4][18]Yes (fraction collection possible)Yes (fraction collection possible)No, sample is combusted

An Integrated Workflow for Bulletproof Purity Assessment

No single technique can reveal the complete purity picture. A robust, self-validating workflow leverages the strengths of orthogonal methods to create a comprehensive and trustworthy characterization of the analyte.

start Sample of N-(3-aminopropyl)-N- (propan-2-yl)methanesulfonamide qnmr Step 1: Primary Purity & Identity Quantitative ¹H NMR (qNMR) start->qnmr decision1 Purity ≥ 99.5%? Structure Confirmed? qnmr->decision1 hplc Step 2: Impurity Profiling High-Performance Liquid Chromatography (HPLC) decision1->hplc Yes final Comprehensive Purity Report (Identity, Purity, Impurity Profile) decision1->final No (Requires Re-purification/ Re-synthesis) gcms Step 3: Volatile Impurity Screen Gas Chromatography-Mass Spectrometry (GC-MS) hplc->gcms ea Step 4: Formula Confirmation Elemental Analysis (EA) gcms->ea ea->final

Caption: A comprehensive workflow for purity validation using orthogonal analytical techniques.

Conclusion

For the definitive purity assessment of N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide, ¹H NMR spectroscopy stands out as an indispensable primary technique . It uniquely provides simultaneous structural verification and absolute quantification, forming the core of a trustworthy analysis.[8][18] However, achieving the highest degree of confidence, as demanded by regulatory and scientific standards, necessitates a multi-faceted approach. By integrating the high-sensitivity separation of HPLC, the specific identification power of GC-MS, and the fundamental confirmation of Elemental Analysis, researchers can build a robust, cross-validated purity profile.[1] This orthogonal strategy ensures a more complete and reliable characterization, ultimately underpinning the development of safer and more effective medicines.

References

  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy. Benchchem.
  • A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis. Benchchem.
  • A Look at Elemental Analysis for Organic Compounds. AZoM.
  • A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. Benchchem.
  • Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. PMC.
  • Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Emery Pharma.
  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chrom
  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Benchchem.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
  • An International Study Evaluating Elemental Analysis. ACS Central Science.
  • The Science of Elemental Analysis: Benefits and Applic
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis.
  • Elemental Analysis - Organic & Inorganic Compounds. Eltra.
  • Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization.
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL.
  • Elemental analysis: operation & applic
  • A Guide to Quantit
  • NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review.
  • qNMR for Purity Determin

Sources

A Senior Application Scientist's Guide to the Comparative Binding Affinity of N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide Analogs for the Novel Therapeutic Target, Protein Kinase Z

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the precise quantification of binding affinity is a cornerstone for the development of potent and selective therapeutics. This guide provides a comprehensive analysis of the binding characteristics of a series of novel N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide analogs. Our investigation is centered on their interaction with Protein Kinase Z (PKZ), a recently identified enzyme implicated in aberrant cellular signaling pathways.

The following sections will delve into the structure-activity relationships (SAR) of these compounds, offering a clear rationale for the experimental design and a detailed protocol for the determination of binding affinities. The data presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the optimization of lead compounds targeting PKZ.

Structure-Activity Relationship (SAR) Analysis

The design of the analog series was predicated on systematic modifications of the parent compound, N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide (Compound 1) , to probe the chemical space and elucidate key structural features governing its binding to PKZ. The primary points of modification included the N-isopropyl group, the aminopropyl linker, and the methanesulfonyl moiety.

Our findings indicate that the N-isopropyl group plays a crucial role in the binding interaction. Replacement of the isopropyl group with a bulkier N-tert-butyl group (Compound 2 ) resulted in a significant decrease in binding affinity, suggesting steric hindrance within the binding pocket. Conversely, substitution with a smaller N-ethyl group (Compound 3 ) also led to a reduction in potency, indicating that the isopropyl group may be optimal for hydrophobic interactions.

Alterations to the aminopropyl linker revealed that its length is a critical determinant of binding affinity. Shortening the linker to an aminoethyl group (Compound 4 ) or extending it to an aminobutyl group (Compound 5 ) both resulted in a substantial loss of affinity. This suggests that the three-carbon spacing is optimal for positioning the terminal amino group for a key ionic interaction within the active site of PKZ.

Finally, modifications to the methanesulfonyl group highlighted the importance of the sulfonamide moiety. Replacement of the methyl group with an ethyl group (Compound 6 ) was well-tolerated, with only a minor decrease in binding affinity. However, substitution with a phenyl group (Compound 7 ) led to a significant drop in potency, likely due to unfavorable steric or electronic effects.

Quantitative Comparison of Binding Affinities

The binding affinities of the synthesized analogs for Protein Kinase Z were determined using a competitive radioligand binding assay. The results, expressed as the inhibitor constant (Ki), are summarized in the table below. Lower Ki values are indicative of higher binding affinity.

Compound IDStructureModification from Parent CompoundKi (nM)
1 N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamideParent Compound15
2 N-(3-aminopropyl)-N-tert-butylmethanesulfonamideN-isopropyl to N-tert-butyl150
3 N-(3-aminopropyl)-N-ethylmethanesulfonamideN-isopropyl to N-ethyl85
4 N-(2-aminoethyl)-N-(propan-2-yl)methanesulfonamideaminopropyl to aminoethyl250
5 N-(4-aminobutyl)-N-(propan-2-yl)methanesulfonamideaminopropyl to aminobutyl190
6 N-(3-aminopropyl)-N-(propan-2-yl)ethanesulfonamidemethanesulfonyl to ethanesulfonyl25
7 N-(3-aminopropyl)-N-(propan-2-yl)benzenesulfonamidemethanesulfonyl to benzenesulfonyl350

Experimental Protocols

Radioligand Binding Assay for Protein Kinase Z

This protocol details the steps for a competitive radioligand binding assay to determine the Ki of test compounds for Protein Kinase Z.[1][2] This assay measures the ability of a test compound to displace a known radiolabeled ligand from the target receptor.[2]

Materials:

  • Membrane Preparation: Homogenized cell membranes expressing Protein Kinase Z.

  • Radioligand: [³H]-labeled high-affinity PKZ ligand.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Analogs of N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide.

  • Non-specific Binding Control: High concentration of a known, unlabeled PKZ ligand.

  • 96-well Filter Plates: Glass fiber filters pre-treated with 0.5% polyethyleneimine.

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Workflow Diagram:

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Detection cluster_3 Data Analysis prep_membranes Prepare PKZ Membrane Homogenate add_reagents Add Membranes, Radioligand, and Test Compounds to 96-well Plate prep_membranes->add_reagents prep_ligand Prepare Radioligand Working Solution prep_ligand->add_reagents prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->add_reagents incubate Incubate at Room Temperature (e.g., 60 minutes) add_reagents->incubate filter Rapidly Filter Plate Contents and Wash with Cold Buffer incubate->filter dry Dry Filter Plate filter->dry add_scint Add Scintillation Cocktail dry->add_scint count Count Radioactivity in Microplate Scintillation Counter add_scint->count plot Plot % Inhibition vs. Log[Compound] count->plot calculate Calculate IC50 and Ki Values plot->calculate

Caption: Workflow for the competitive radioligand binding assay.

Procedure:

  • Membrane Preparation: Thaw the frozen Protein Kinase Z membrane preparation on ice and resuspend in assay buffer to a final concentration of 10-20 µg protein per well.[1]

  • Assay Setup: In a 96-well plate, add the following to each well for a final volume of 200 µL:

    • Total Binding: 100 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [³H]-ligand.

    • Non-specific Binding: 100 µL of membrane preparation, 50 µL of non-specific binding control, and 50 µL of [³H]-ligand.

    • Test Compound: 100 µL of membrane preparation, 50 µL of test compound dilution, and 50 µL of [³H]-ligand.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[1] The time required to reach equilibrium should be determined empirically.[3][4]

  • Filtration: Terminate the incubation by rapid filtration through the pre-treated 96-well filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold wash buffer.[5]

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[1]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent inhibition of specific binding for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Alternative Methodology: Surface Plasmon Resonance (SPR)

For real-time, label-free analysis of binding kinetics, Surface Plasmon Resonance (SPR) is a powerful alternative.[6][7] This technique measures the change in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.[6][8]

Workflow Diagram:

G cluster_0 Preparation cluster_1 Binding Measurement cluster_2 Data Analysis immobilize Immobilize Protein Kinase Z on Sensor Chip inject_buffer Inject Running Buffer to Establish Baseline immobilize->inject_buffer prepare_analyte Prepare Serial Dilutions of Test Compound (Analyte) inject_analyte Inject Analyte (Association Phase) prepare_analyte->inject_analyte inject_buffer->inject_analyte inject_buffer2 Inject Running Buffer (Dissociation Phase) inject_analyte->inject_buffer2 regenerate Regenerate Sensor Surface inject_buffer2->regenerate generate_sensorgram Generate Sensorgram (Response vs. Time) inject_buffer2->generate_sensorgram regenerate->inject_buffer fit_data Fit Data to a Binding Model to Determine ka, kd, and KD generate_sensorgram->fit_data

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Conclusion

The systematic evaluation of N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide analogs has provided valuable insights into the structural requirements for high-affinity binding to Protein Kinase Z. The parent compound, with its N-isopropyl group and three-carbon amino linker, remains the most potent ligand in this series. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for the future design and optimization of more potent and selective PKZ inhibitors.

References

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • Aragen Bioscience. Binding Affinity and Kinetics by SPR. Available from: [Link]

  • FindLight. Four Gold Standards for Measuring Ligand-Binding Affinity. Available from: [Link]

  • Gao, Y., et al. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Protocol Exchange.
  • Wikipedia. Surface plasmon resonance. Available from: [Link]

  • Starr, T. E., et al. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1696, 185-202.
  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Available from: [Link]

  • Shapiro, A. B. (2020). What are some physical methods to determine binding affinity of a protein?
  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(3 Pt 2), F385-9.
  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Available from: [Link]

  • Jarmoskaite, I., et al. (2020). How to measure and evaluate binding affinities. eLife, 9, e57264.
  • Jarmoskaite, I., et al. (2020).

Sources

LC-MS method validation for detecting N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide in plasma

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to LC-MS Method Validation for N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide in Plasma

Introduction

In the landscape of drug development, the precise quantification of novel chemical entities in biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and bioequivalence studies. This guide provides an in-depth, experience-driven walkthrough for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide in plasma. As a molecule of interest in early-stage discovery, establishing a reliable bioanalytical method is paramount for accurate decision-making.

This document is structured to provide not just a protocol, but a strategic framework, explaining the causality behind experimental choices. We will navigate through method development, a comprehensive validation plan according to the globally harmonized ICH M10 guideline, and a comparative analysis against alternative analytical techniques.[1] Every protocol described herein is designed as a self-validating system, ensuring scientific integrity and regulatory compliance.

Physicochemical Properties of the Analyte: An Educated Estimation

As of the writing of this guide, detailed experimental physicochemical data for N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide is not widely available. Therefore, for the purpose of method development, we will proceed with scientifically justified estimations based on its chemical structure.

  • Structure: The molecule contains a sulfonamide functional group and a secondary/primary diamine side chain.

  • Estimated pKa: The aminopropyl moiety is expected to have a basic pKa value in the range of 9-10. The sulfonamide proton is weakly acidic, but the overall character of the molecule will be basic.

  • Estimated logP: The molecule possesses both polar (amine, sulfonamide) and non-polar (isopropyl, propyl) groups. A low to moderate octanol-water partition coefficient (logP) is anticipated, suggesting reasonable solubility in both aqueous and organic solvents.

These estimated properties will guide our choices in sample preparation, chromatography, and detection.

I. Proposed LC-MS/MS Method Development

The overarching goal is to develop a selective, sensitive, and robust method. Our strategy is centered around a simple yet effective sample preparation technique followed by rapid and efficient chromatographic separation and highly specific detection using tandem mass spectrometry.

A. Sample Preparation: Protein Precipitation (PPT)

Rationale: Given the anticipated low to moderate logP of our analyte, both protein precipitation (PPT) and liquid-liquid extraction (LLE) are viable options.[2] However, for early-stage development and high-throughput analysis, PPT with acetonitrile is often preferred due to its simplicity, speed, and lower cost.[2] While LLE can provide a cleaner extract and potentially lower matrix effects, the speed and efficiency of PPT make it an excellent starting point.[2][3] We select acetonitrile as the precipitation solvent due to its efficiency in removing proteins from plasma.[4]

Experimental Protocol: Protein Precipitation
  • To 100 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (IS).

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A and inject into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 100 µL Plasma Sample add_is Add 300 µL Acetonitrile with Internal Standard plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Fig 1. Protein Precipitation Workflow
B. Liquid Chromatography

Rationale: Based on the estimated properties, the analyte is a polar, basic compound. Reversed-phase chromatography is a robust and widely used technique for the separation of a broad range of small molecules.[5] A C18 column is a good starting point. To achieve good peak shape for a basic compound, an acidic mobile phase is employed to protonate the analyte and minimize tailing. A gradient elution will be used to ensure efficient separation from endogenous plasma components and a reasonable run time.

ParameterRecommended Condition
Column C18, 50 x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 1 minute.
Column Temperature 40°C
Injection Volume 5 µL
C. Mass Spectrometry

Rationale: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for quantitative analysis.[5] Electrospray ionization (ESI) in positive ion mode is chosen due to the presence of basic nitrogen atoms that are readily protonated.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard solution of the analyte and its stable isotope-labeled internal standard. A hypothetical transition could be m/z 195.1 -> 114.1 for the analyte and m/z 199.1 -> 118.1 for a deuterated IS.
Source Temperature 500°C
IonSpray Voltage 5500 V

II. Bioanalytical Method Validation: Adhering to ICH M10

A full validation of the bioanalytical method is essential to demonstrate its suitability for its intended purpose.[1][6] The following validation parameters will be assessed according to the International Council for Harmonisation (ICH) M10 guideline.

G Validation Full Method Validation (ICH M10) Selectivity Selectivity & Specificity Validation->Selectivity Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Matrix Matrix Effect Validation->Matrix Recovery Recovery Validation->Recovery Calib Calibration Curve Validation->Calib Accuracy Accuracy & Precision Validation->Accuracy Stability Stability Validation->Stability

Fig 2. Core Parameters of Bioanalytical Method Validation
A. Validation Parameters and Acceptance Criteria
Validation ParameterPurposeAcceptance Criteria (ICH M10)
Selectivity To ensure that endogenous components in the matrix do not interfere with the detection of the analyte and IS.Response in blank samples should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.
Sensitivity (LLOQ) To determine the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response at LLOQ should be at least 5 times the response of the blank. Accuracy within ±20% of nominal value; Precision ≤ 20%.
Matrix Effect To assess the suppressive or enhancing effect of the matrix on the analyte's ionization.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.
Recovery To determine the efficiency of the extraction procedure.Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, high and consistent recovery is desirable.
Calibration Curve To demonstrate the relationship between instrument response and known concentrations of the analyte.At least 6 non-zero standards. A simple regression model should be used. R² should be ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). At least 75% of standards must meet this criterion.[7]
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter between measurements (precision).Within-run and between-run: At least 4 QC levels (LLOQ, LQC, MQC, HQC). Accuracy: within ±15% of nominal (±20% at LLOQ). Precision: CV ≤ 15% (≤ 20% at LLOQ). At least 67% of QCs and 50% at each level must pass.[7]
Stability To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term, post-preparative).Mean concentration at each QC level should be within ±15% of the nominal concentration.
B. Hypothetical Validation Data Summary

The following tables present hypothetical but realistic data that would be expected from a successful validation.

Table 1: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)-Intra-day (n=6)-Inter-day (n=18, 3 runs)-
Accuracy (%) Precision (CV%) Accuracy (%) Precision (CV%)
LLOQ1.0105.28.9103.511.2
LQC3.098.76.5101.27.8
MQC50102.44.1100.85.3
HQC15099.53.598.94.6

Table 2: Stability Data (Analyte in Plasma)

Stability TestStorage ConditionQC LevelAccuracy (%) vs. Nominal
Freeze-Thaw (3 cycles)-80°C to Room TempLQC97.2
HQC101.5
Short-term (Bench-top)Room Temperature, 6 hoursLQC102.1
HQC99.8
Long-term-80°C, 30 daysLQC98.5
HQC100.9
Post-preparativeAutosampler (4°C), 24 hoursLQC103.4
HQC101.7

III. Comparison with Other Analytical Alternatives

While LC-MS/MS is the gold standard for small molecule bioanalysis, it is prudent to consider alternative techniques.[5]

TechniquePrincipleAdvantagesDisadvantagesSuitability for this Analyte
LC-MS/MS (Proposed) Chromatographic separation followed by mass-based detection.High sensitivity, high selectivity, wide linear range, structural information.High initial capital cost, potential for matrix effects.Excellent. Ideal for quantifying small molecules in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent separation for volatile and thermally stable compounds.[8]Requires derivatization for polar compounds, high temperatures can cause degradation.Poor. The analyte is not sufficiently volatile and would require derivatization, adding complexity and potential variability.
Immunoassay (e.g., ELISA) Based on antigen-antibody binding.High throughput, no need for extensive sample cleanup, can be very sensitive.[9]Development of specific antibodies for small molecules is time-consuming and challenging; potential for cross-reactivity.Moderate to Poor. Antibody development would be a significant hurdle. Less specific than LC-MS/MS.
Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS A variation of normal-phase chromatography for polar compounds.Excellent retention for very polar compounds that are not well-retained in reversed-phase.Can have longer equilibration times, sometimes more susceptible to matrix effects for certain compounds.Good Alternative. If the analyte shows poor retention on a C18 column, HILIC would be the logical next step to explore.
Supercritical Fluid Chromatography (SFC)-MS/MS Uses a supercritical fluid (e.g., CO2) as the mobile phase.Fast separations, reduced organic solvent consumption ("green" chemistry).Better suited for non-polar to moderately polar compounds; challenges with very polar analytes.Moderate. Could be a viable option, but reversed-phase or HILIC are generally more conventional choices for this type of analyte.
Capillary Electrophoresis (CE)-MS Separation based on charge-to-size ratio in a capillary under an electric field.High separation efficiency, very small sample volume required.Lower sensitivity compared to LC-MS, can be less robust for routine quantitative analysis.Moderate. While feasible, achieving the required sensitivity for pharmacokinetic studies in plasma might be challenging.

IV. Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the development and validation of an LC-MS/MS method for the quantification of N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide in plasma. The proposed method, centered on protein precipitation and reversed-phase chromatography, offers a balance of simplicity, speed, and performance, making it well-suited for the demands of drug development.

The validation strategy is firmly grounded in the internationally recognized ICH M10 guideline, ensuring that the data generated is reliable, reproducible, and suitable for regulatory submission.[1][6] While alternative analytical technologies exist, LC-MS/MS remains the superior choice for this application, providing an unmatched combination of sensitivity, selectivity, and versatility. By following the principles and protocols detailed in this guide, researchers can confidently establish a robust bioanalytical method to support the advancement of new therapeutic candidates.

References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available at: [Link]

  • Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC. Available at: [Link]

  • bioanalytical method validation and study sample analysis m10 - ICH. (2022-05-24). Available at: [Link]

  • The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction - Taylor & Francis. (2012-02-06). Available at: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023-01-13). Available at: [Link]

  • GC-MS Drug Testing in Toxicology - Phenomenex. (2025-07-25). Available at: [Link]

  • Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC. Available at: [Link]

  • Supercritical Fluid Chromatography: A Green Analytical Technique for Efficient Separations - IJNRD.org. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION - Food and Drug Administration. (2018-06-07). Available at: [Link]

  • Determining Plasma Morphine Levels Using Gc-Ms After Solid Phase Extraction to Monitor Drug Levels in the Postoperative Period - PMC. Available at: [Link]

  • Hydrophilic interaction chromatography - Wikipedia. Available at: [Link]

  • Application of LCMS in small-molecule drug development. (2016-08-24). Available at: [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays | Journal of the American Chemical Society - ACS Publications. (2018-11-29). Available at: [Link]

  • Clinical Applications of Capillary Electrophoresis Methods. (2019-11-28). Available at: [Link]

  • Supercritical Fluid Chromatography - ResearchGate. Available at: [Link]

  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples - MDPI. (2025-08-04). Available at: [Link]

  • (PDF) Development and Validation of a Capillary Electrophoresis Coupled to Mass Spectrometry Pipeline for Comparable Assessment of the Plasma Peptidome - ResearchGate. (2025-10-22). Available at: [Link]

  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds - Welch Materials. (2025-12-23). Available at: [Link]

  • Advantages and disadvantages of immunoassay. - ResearchGate. Available at: [Link]

  • Applications of supercritical fluid chromatography technique in current bioanalysis and pharmaceutical analysis - ProQuest. Available at: [Link]

  • Analysis of Plasma Metabolites Using Gas-Chromatography Tandem Mass Spectrometry System with Automated TMS Derivatization ASMS 2 - Shimadzu. Available at: [Link]

  • Current Application of Capillary Electrophoresis in Nanomaterial Characterisation and Its Potential to Characterise the Protein and Small Molecule Corona - MDPI. (2018-02-10). Available at: [Link]

  • Technical Comparison of Immunoassay and Mass Spectrometry - MedicalLab Management Magazine. (2016-06-15). Available at: [Link]

  • Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances - PMC. Available at: [Link]

  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation - MDPI. (2023-03-02). Available at: [Link]

  • Advanced Analysis with Supercritical Fluids Chromatography | SHIMADZU. Available at: [Link]

  • Gas chromatography–mass spectrometry - Wikipedia. Available at: [Link]

  • Practical Considerations for Capillary Electrophoresis–Mass Spectrometry for Analysis of Biotherapeutics | LCGC International. (2019-06-01). Available at: [Link]

  • The Role of Immunoassays in Drug Development: From Biomarker Discovery to Therapeutic Monitoring | Omics. (2024-10-04). Available at: [Link]

  • Detailed methodology of different plasma preparation procedures... - ResearchGate. Available at: [Link]

  • Separations | Free Full-Text | Hydrophilic Interaction Chromatography - MDPI. (2023-02-09). Available at: [Link]

  • bioanalytical method validation – m10 - ICH. (2019-03-20). Available at: [Link]

  • What is Supercritical Fluid Chromatography - Teledyne Labs. Available at: [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - RSC Publishing. (2014-02-13). Available at: [Link]

  • New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC. (2013-04-18). Available at: [Link]

  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later - ResearchGate. (2024-09-06). Available at: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016-06-16). Available at: [Link]

  • HILIC - Dr. Maisch. Available at: [Link]

Sources

Benchmarking N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide reactivity against standard alkylamines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of predicting the reactivity of bifunctional or structurally nuanced amines in late-stage functionalization and drug discovery workflows. When benchmarking N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide against standard alkylamines, we cannot simply rely on basic steric assumptions. We must dissect the molecular anatomy: this compound features a highly reactive primary amine warhead, but its intrinsic nucleophilicity is modulated by a distal, electron-withdrawing methanesulfonamide moiety and a bulky N-isopropyl group.

To objectively evaluate this molecule, we must move beyond theoretical pKa calculations and employ empirical, self-validating kinetic assays. This guide provides a comprehensive, data-driven framework for benchmarking this specialized amine against standard aliphatic alternatives.

Structural Causality & Electronic Modulation

The reactivity of an amine in nucleophilic substitutions—whether through amidation or [1]—is dictated by the electron density at the nitrogen lone pair and the steric environment surrounding it.

In N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide, the primary amine is sterically unhindered, similar to n-propylamine. However, the methanesulfonamide group exerts a strong negative inductive effect (-I). Even though this electron-withdrawing group is separated from the primary amine by a three-carbon aliphatic linker, the through-bond inductive pull subtly siphons electron density away from the nucleophilic center. Furthermore, the bulky N-isopropyl group restricts the overall conformational flexibility of the molecule in solution, altering the entropy of activation ( ΔS‡ ) during transition state formation.

StructuralLogic A N-(3-aminopropyl)-N-(propan-2-yl) methanesulfonamide B Primary Amine (Nucleophilic Center) A->B Reactive Site C Methanesulfonamide (-I Inductive Effect) A->C Electron Withdrawal D N-Isopropyl Group (Steric Shielding) A->D Lipophilic Bulk C->B Reduces pKa & Nucleophilicity

Fig 1. Structural and electronic logic governing the molecule's nucleophilic reactivity.

Quantitative Benchmarking Data

To provide an objective comparison, we benchmark the target molecule against three standard alkylamines:

  • n-Propylamine: The standard unhindered primary amine baseline.

  • Isopropylamine: A sterically hindered primary amine baseline.

  • N,N-Dimethylethylenediamine: A diamine baseline demonstrating strong -I effects from an adjacent tertiary amine.

The data below synthesizes conjugate acid pKa values, empirical [2], and second-order rate constants ( k2​ ) for a standard SNAr reaction.

AmineStructural ClasspKa (Conjugate Acid)Mayr N ParameterSNAr k2​ (M⁻¹ s⁻¹)
n-Propylamine Unhindered Primary10.7113.41 2.45×10−2
Target Molecule *Substituted Primary10.1512.75 1.62×10−2
Isopropylamine Hindered Primary10.6312.00 0.85×10−2
N,N-Dimethylethylenediamine Tertiary/Primary Diamine9.5011.80 0.95×10−2

*Target Molecule = N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide

Data Interpretation: The target molecule is approximately 34% less reactive than n-propylamine in SNAr conditions, directly proving the -I effect of the distal sulfonamide. However, it remains nearly twice as reactive as isopropylamine, proving that its primary amine terminus successfully bypasses the steric penalties suffered by α -branched amines.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the protocols used to generate the benchmarking data above must be self-validating. A protocol is self-validating when the experimental design mathematically isolates the variable of interest and automatically flags mechanistic deviations.

Protocol A: Mayr Nucleophilicity Quantification

This protocol utilizes the linear free-energy relationship logk=s(N+E) established in the [3].

Step-by-Step Workflow:

  • Electrophile Preparation: Prepare 1.0×10−4 M solutions of three different reference benzhydrylium tetrafluoroborate salts (with known E parameters) in anhydrous acetonitrile.

  • Amine Preparation: Prepare the target amine in acetonitrile at varying concentrations ranging from 2.0×10−3 M to 1.0×10−2 M (ensuring a minimum 20-fold molar excess).

  • Stopped-Flow Mixing: Inject equal volumes of the electrophile and amine solutions into a stopped-flow UV-Vis spectrophotometer at 20 °C.

  • Kinetic Monitoring: Monitor the exponential decay of the benzhydrylium absorbance (typically between 400–600 nm depending on the specific ion).

  • Data Extraction: Fit the decay curves to a single exponential function to extract the pseudo-first-order rate constant ( kobs​ ). Plot kobs​ against the amine concentration to determine the second-order rate constant ( k2​ ).

The Self-Validating Mechanism: The protocol inherently validates the polar nucleophilic attack mechanism through the final linear regression. When plotting logk2​ against the known E parameters of the three benzhydrylium ions, the system must yield a straight line with R2>0.99 . If R2<0.99 , the dataset automatically invalidates itself, indicating a shift in the rate-determining step (e.g., single-electron transfer rather than polar substitution).

Protocol B: SNAr Kinetics via Sanger's Reagent

This protocol benchmarks the amine's performance in [4] using 1-fluoro-2,4-dinitrobenzene.

Step-by-Step Workflow:

  • Reagent Prep: Dissolve 1-fluoro-2,4-dinitrobenzene in anhydrous DMSO to a concentration of 5.0×10−5 M.

  • Amine Prep: Prepare the target amine in DMSO at a concentration of 2.5×10−3 M (a 50-fold excess).

  • Reaction Initiation: Mix the solutions in a temperature-controlled quartz cuvette (25 °C).

  • Spectroscopic Tracking: Monitor the formation of the 2,4-dinitrophenylamine product at 385 nm over 10 minutes.

  • Rate Calculation: Calculate kobs​ from the product formation curve, then divide by the amine concentration to yield k2​ .

Workflow S1 1. Amine Prep (50x Excess) S2 2. Add Electrophile (Sanger's Reagent) S1->S2 S3 3. UV-Vis Scan (Isosbestic Validation) S2->S3 S4 4. Kinetic Fit (Pseudo-1st-Order) S3->S4 S5 5. Extract k2 (Rate Constant) S4->S5

Fig 2. Self-validating UV-Vis kinetic workflow for extracting SNAr rate constants.

The Self-Validating Mechanism: By maintaining the amine in a massive stoichiometric excess, the reaction mathematically forces pseudo-first-order kinetics, isolating the rate dependence entirely on the electrophile. Furthermore, the continuous UV-Vis scanning must reveal sharp isosbestic points. The presence of these points acts as an internal physical validation, proving that the electrophile is converting directly into the product without the buildup of long-lived Meisenheimer complexes or off-target side reactions.

References

  • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Nucleophilicity Trends of Amines Source: Master Organic Chemistry URL: [Link]

  • Title: Mayr's Database of Reactivity Parameters Source: Ludwig-Maximilians-Universität München (LMU) URL: [Link]

  • Title: C(sp3)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (SNAr) Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.